6-Bromo-3,4-dichloro-7-fluoroquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3,4-dichloro-7-fluoroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrCl2FN/c10-5-1-4-8(2-7(5)13)14-3-6(11)9(4)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJYQOWUPDFHRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)N=CC(=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrCl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Optimizing the Metabolic Profile of Poly-Halogenated Quinolines: A Strategic Guide
Part 1: The Stability-Lipophilicity Paradox
In medicinal chemistry, the quinoline scaffold is a "privileged structure," forming the backbone of antimalarials (Mefloquine), kinase inhibitors (Lenvatinib), and antibacterials (Bedaquiline). However, the naked quinoline ring is a metabolic liability. It is electron-deficient at the pyridine ring (positions 2, 3, 4) and electron-rich at the benzene ring (positions 5, 6, 7, 8), making it susceptible to a dual attack: nucleophilic attack by metabolic enzymes and electrophilic oxidation.
Poly-halogenation —the strategic introduction of multiple fluorine (F) or chlorine (Cl) atoms—is the primary tool to arrest this metabolism. However, this creates a paradox:
-
The Benefit: Halogens block metabolic "soft spots" (C-H bonds) and deactivate the ring electronically.
-
The Cost: Poly-halogenation drastically increases lipophilicity (
), which can increase the affinity for CYP450 enzymes (increasing but potentially increasing due to better binding) and reduce aqueous solubility.
This guide details the mechanistic logic and experimental protocols required to navigate this trade-off.
Part 2: Mechanistic Insight & Structural Strategy
The Metabolic Soft Spots
To stabilize the molecule, you must first understand where it breaks.
-
N-Oxidation: The quinoline nitrogen is a prime target for oxidation (by CYPs or FMOs).
-
C2/C4 Oxidation: The electron-deficient pyridine ring is prone to nucleophilic attack or oxidation by CYP2A6 and aldehyde oxidase (AO).
-
C8 Hydroxylation: The benzene ring is often oxidized at the 8-position, particularly if the 5-position is unsubstituted.
The "Poly-Halogen Shield"
We do not place halogens randomly. We use them to manipulate the Hammett constants (
-
The Fluorine Block (C-F Bond Strength): The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol). Replacing a metabolic soft spot (e.g., C8-H) with C8-F renders that site metabolically inert.
-
The Chlorine Anchor (Lipophilicity & Sterics): Chlorine is larger (Van der Waals radius: 1.75 Å vs. F: 1.47 Å). It provides a steric shield for adjacent protons but adds significant lipophilicity (
). Use Cl to fill hydrophobic pockets in the active site, but use F to block metabolism. -
Electronic Deactivation: Poly-fluorination (e.g., -CF3 at C2 or C4) withdraws electron density from the ring, making the remaining C-H bonds less nucleophilic and resistant to oxidation by high-valent Iron-Oxo species in CYP450s.
Visualization: Metabolic Pathways & Blocking
The following diagram illustrates the primary metabolic routes for a generic quinoline and how halogenation arrests them.
Caption: Figure 1. Metabolic vulnerability map of the quinoline scaffold. Red "tee" arrows indicate pathways blocked by strategic poly-halogenation.
Part 3: Experimental Protocol (The Self-Validating System)
To quantify the success of your halogenation strategy, you must determine the Intrinsic Clearance (
Crucial Note: For poly-halogenated compounds, solubility is the enemy. Standard protocols often fail because the compound crashes out of the buffer. The protocol below includes specific modifications for lipophilic quinolines.
Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P-Dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Workflow: The "Lipophilic" Modification
Standard concentration is 1 µM.[1][2][3] For poly-halogenated quinolines, ensure final organic solvent <0.1% to prevent enzyme inhibition, but high enough to keep the drug in solution.
-
Preparation: Pre-warm buffer and microsomes to 37°C.
-
Incubation Mix: Dilute microsomes to 0.5 mg/mL in buffer.
-
Dosing: Add test compound (Final conc: 1 µM). Critical: If logP > 4, add 0.05% BSA (Bovine Serum Albumin) to prevent non-specific binding to the plastic plate.
-
Initiation: Add NADPH regenerating system to start the reaction (Time = 0).
-
Sampling: At t = 0, 5, 15, 30, 45, 60 min, remove 50 µL aliquots.
-
Termination: Immediately dispense into 150 µL ice-cold Stop Solution.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Visualization: Experimental Workflow
Caption: Figure 2. Microsomal stability workflow optimized for lipophilic poly-halogenated compounds.
Part 4: Data Analysis & Interpretation
Do not rely solely on Half-life (
Calculation Logic
Plot the natural log (ln) of the % parent remaining vs. time.[1] The slope of this line is
Benchmarking Poly-Halogenated Quinolines
Use the table below to categorize your compound's stability profile.
| Classification | Interpretation for Quinolines | ||
| High Clearance | > 47 | < 15 | Failed Strategy. Metabolic soft spots (C2/C8) likely unblocked. |
| Moderate | 12 - 47 | 15 - 60 | Acceptable. Typical for lead generation. Check for "Metabolic Switching." |
| Low Clearance | < 12 | > 60 | Ideal. Halogen shield is effective. Warning: Check for accumulation/toxicity. |
Troubleshooting: Metabolic Switching
If you block the C2 and C8 positions with Fluorine but stability does not improve, you have likely induced Metabolic Switching .
-
Mechanism: The enzyme, unable to oxidize the preferred sites, attacks a previously stable site (e.g., the benzylic position of a side chain or the nitrogen itself).
-
Solution: Perform a Metabolite ID (MetID) study. If N-oxidation becomes the dominant path, introduce a bulky group (e.g., -CF3) adjacent to the nitrogen to sterically hinder the CYP access.
Part 5: References
-
BenchChem. (2025).[2][4] A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. Retrieved from 2
-
National Institutes of Health (NIH). (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry. Retrieved from 5
-
Protocols.io. (2024).[6] Microsomal stability assay for human and mouse liver microsomes. Retrieved from 6
-
Słoczyńska, K., et al. (2019).[7] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Retrieved from 7
-
National Institutes of Health (NIH). (2023). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative. Retrieved from 8
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A Researcher's Guide to Uncovering Anticancer Targets of 3,4-Dichloroquinoline Analogs: Mechanisms, Validation, and Future Perspectives
Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved therapeutics. Within this broad class, 3,4-dichloroquinoline analogs represent a promising, yet underexplored, frontier in oncology research. Their unique substitution pattern suggests the potential for potent and selective interactions with key cellular targets implicated in cancer progression. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying and validating the anticancer targets of these novel compounds. We delve into the primary putative target classes—protein kinases and DNA-interacting enzymes—and offer detailed, field-proven experimental workflows, from initial cell-based screening to specific mechanistic validation. By synthesizing technical accuracy with causal scientific reasoning, this guide serves as a self-validating roadmap for elucidating the mechanism of action and advancing the development of 3,4-dichloroquinoline analogs as next-generation cancer therapies.
Section 1: The Quinoline Scaffold in Oncology
The quinoline ring system is a privileged scaffold in drug discovery, recognized for its wide array of biological activities.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups to interact with biological targets. In oncology, quinoline derivatives have achieved remarkable success, primarily as inhibitors of protein kinases and DNA topoisomerases.[2][3] Marketed drugs like Bosutinib and Lenvatinib, both kinase inhibitors, feature a quinoline core and have become vital tools in treating various malignancies.[2] The 3,4-dichloro substitution pattern on the quinoline ring is a specific structural motif that can influence the molecule's electronic properties and steric profile, potentially enabling unique interactions within the ATP-binding pockets of kinases or the DNA-binding sites of other enzymes.[4]
Section 2: Primary Putative Target Class: Protein Kinases
Protein kinases are a major class of enzymes that regulate virtually all cellular processes, and their dysregulation is a hallmark of cancer.[5] The quinoline scaffold is a well-established pharmacophore for kinase inhibition.[3] Given this precedent, protein kinases, particularly those in critical pro-survival signaling pathways, represent the most probable targets for 3,4-dichloroquinoline analogs.
Focus: The PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[6][7] Its deregulation is a frequent event in a multitude of human cancers, making it one of the most attractive targets for cancer therapy.[8] Several quinoline-based compounds have been reported to inhibit this pathway, often by targeting mTOR or PI3K directly.[6][8][9]
Below is a diagram illustrating the canonical PI3K/Akt/mTOR signaling cascade, which is a critical axis for cell survival and proliferation.
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Validation Workflow: A Step-by-Step Guide
The process of validating a molecular target is systematic, moving from broad phenotypic effects to specific molecular interactions.[10][11]
Step 1: Initial Screening for Cytotoxicity (Cell-Based Assay)
The first step is to determine if the 3,4-dichloroquinoline analogs exhibit anticancer activity at a cellular level. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][14]
Table 1: Example Cytotoxicity Data for a Quinoline Analog
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Leukemia | 19.88 ± 3.35 |
| U937 | Leukemia | 43.95 ± 3.53 |
| SF-295 | CNS Cancer | 0.314 - 4.65 (µg/mL) |
| HCT-8 | Colon Cancer | 0.314 - 4.65 (µg/mL) |
| Note: Data is illustrative and based on structurally related compounds to provide a benchmark.[2][15] |
Protocol 1: MTT Assay for Cell Viability [16]
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the 3,4-dichloroquinoline analog for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Step 2: Target Engagement (Biochemical Assay)
Once cytotoxicity is established, the next logical step is to test for direct inhibition of the hypothesized kinase targets. The ADP-Glo™ Kinase Assay is a highly sensitive, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity.[17][18][19]
Caption: Workflow for the in vitro ADP-Glo™ Kinase Assay.
Protocol 2: In Vitro Kinase Assay (ADP-Glo™) [20][21]
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase (e.g., PI3Kα, mTOR), its specific substrate, ATP, and the 3,4-dichloroquinoline analog at various concentrations.
-
Reaction Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Terminate Reaction: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP. Incubate for 40 minutes.[18]
-
ADP to ATP Conversion: Add Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and provides luciferase and luciferin. Incubate for 30-60 minutes.[21]
-
Measure Luminescence: Read the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Analysis: Compare the luminescence in treated wells to controls to determine the inhibitory activity (IC50) of the compound against the specific kinase.
Step 3: Cellular Mechanism Confirmation
To confirm that the compound inhibits the target pathway within a cellular context, Western blotting is used to measure changes in the phosphorylation status of downstream proteins.[22] A reduction in the phosphorylation of Akt (at Ser473) and S6K (a downstream effector of mTORC1) would strongly indicate on-target activity.[22]
Section 3: Alternative Target Class: DNA-Interacting Agents
While kinase inhibition is a primary hypothesis, the planar aromatic structure of the quinoline ring also allows for potential interactions with DNA.[2] Many quinoline derivatives exert their anticancer effects by inhibiting DNA topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription.[2][23]
Focus: Topoisomerase II Inhibition
Topoisomerase II (Topo II) enzymes resolve DNA tangles by creating transient double-strand breaks.[23] Many potent anticancer drugs, such as etoposide, function by stabilizing the "cleavable complex" formed between Topo II and DNA, leading to permanent DNA damage and cell death.[2][23]
Protocol 3: Topoisomerase II DNA Relaxation Assay
-
Reaction Mixture: Prepare a reaction containing supercoiled plasmid DNA (e.g., pBR322), human Topo IIα enzyme, and the 3,4-dichloroquinoline analog at various concentrations. Include a positive control (e.g., etoposide) and a negative (no enzyme) control.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow the enzyme to relax the supercoiled DNA.
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize it under UV light.
-
Interpretation: Supercoiled DNA migrates fastest, followed by relaxed DNA. An effective Topo II inhibitor will prevent the relaxation of the supercoiled plasmid, resulting in a band pattern similar to the "no enzyme" control.
Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.
Section 4: Phenotypic Validation: Cellular Outcomes
Regardless of the specific molecular target, an effective anticancer compound should induce cell death (apoptosis) and/or halt cell proliferation (cell cycle arrest).[24] Flow cytometry is a powerful tool for quantifying these cellular outcomes.
Apoptosis Detection
The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis.[25] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently labeled Annexin V.[26] PI is a DNA stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[25]
Protocol 4: Annexin V/PI Apoptosis Assay [27][28]
-
Cell Treatment: Treat cells with the 3,4-dichloroquinoline analog for a predetermined time (e.g., 24 hours).
-
Harvest and Wash: Harvest both adherent and floating cells, then wash them with cold PBS.
-
Staining: Resuspend cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[27]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will segregate the cell population into four quadrants:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
Cell Cycle Analysis
Propidium iodide (PI) can also be used to analyze the cell cycle distribution. Since PI stoichiometrically binds to DNA, the amount of fluorescence is directly proportional to the DNA content.[29] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Cell Cycle Analysis with Propidium Iodide [30][31]
-
Cell Treatment and Harvest: Treat cells as desired, then harvest and count them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes. This step is crucial for allowing the PI to enter and stain the nuclear DNA.[30]
-
RNase Treatment: Resuspend the fixed cells in a solution containing RNase to ensure that only DNA is stained.
-
PI Staining: Add PI staining solution and incubate for at least 30 minutes.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M arrest) indicates interference with cell cycle progression.
Section 5: Conclusion and Future Directions
The systematic approach outlined in this guide—progressing from broad cytotoxic screening to specific biochemical assays and cellular mechanism validation—provides a robust framework for identifying the anticancer targets of 3,4-dichloroquinoline analogs. The primary hypotheses point towards the inhibition of key signaling kinases like PI3K/mTOR or enzymes involved in DNA maintenance like Topoisomerase II.
Successful identification of a primary target should be followed by more advanced studies, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency and selectivity.
-
Off-Target Profiling: Screening lead compounds against a broad panel of kinases to assess selectivity and predict potential side effects.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of lead compounds in animal models, such as tumor cell line xenografts.[32]
By following this rigorous, self-validating methodology, researchers can effectively elucidate the mechanisms of action for this promising class of compounds and pave the way for their potential clinical development.
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A Technical Guide to the Drug Discovery Applications of 6-Bromo-Substituted Quinolines
Introduction: The Quinoline Scaffold and the Strategic Role of Bromination
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the annals of medicinal chemistry.[1][2] Its derivatives are foundational to a vast array of pharmaceuticals and biologically active compounds, demonstrating a remarkable spectrum of therapeutic activities including anticancer, antimalarial, antimicrobial, and anti-inflammatory effects.[3][4][5] The versatility of the quinoline core lies in its amenability to chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.
A cornerstone of modern drug design is the principle of structure-activity relationships (SAR), which seeks to understand how specific structural modifications to a lead compound influence its biological activity.[6] Among the most powerful tools in the medicinal chemist's arsenal is halogenation. The introduction of a halogen atom, such as bromine, can profoundly alter a molecule's lipophilicity, electronic distribution, metabolic stability, and binding interactions with its biological target.
This technical guide focuses specifically on the applications of 6-bromo-substituted quinolines in drug discovery. The placement of a bromine atom at the C-6 position is not arbitrary; it has been repeatedly shown to modulate the electronic and steric properties of the quinoline scaffold in a way that can enhance therapeutic potential, particularly in the development of cytotoxic agents.[1][7] We will explore the causality behind this enhancement, delve into the primary therapeutic applications, detail key mechanisms of action, and provide validated experimental protocols for the synthesis and evaluation of these promising compounds.
The Physicochemical Impact of the 6-Bromo Substituent
The decision to incorporate a bromine atom at the 6-position of the quinoline ring is a strategic choice rooted in fundamental principles of physical organic chemistry. This single modification imparts several critical changes that can be leveraged for drug development.
-
Electronic Effects: Bromine is an electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I). This deactivates the benzene portion of the ring system, influencing its reactivity and the pKa of the quinoline nitrogen. This electronic modulation can be critical for optimizing interactions with target proteins, for instance, by altering the strength of hydrogen bonds or π-stacking interactions.
-
Lipophilicity: The bromine atom significantly increases the lipophilicity (fat-solubility) of the molecule. This is a crucial parameter that governs a drug's ability to cross cellular membranes, including the blood-brain barrier, and influences its absorption, distribution, metabolism, and excretion (ADME) profile. An optimal level of lipophilicity is often required for potent biological activity.[8]
-
Metabolic Blocking: The C-6 position can be susceptible to metabolic oxidation. The presence of a stable bromine atom at this position can block this metabolic pathway, thereby increasing the compound's metabolic stability and prolonging its half-life in the body.
-
Gateway to Further Functionalization: The 6-bromoquinoline scaffold serves as a versatile chemical intermediate.[5] For example, nitration often occurs regioselectively at the C-5 position, creating a 6-bromo-5-nitroquinoline derivative.[9] In this arrangement, the electron-withdrawing nitro group "activates" the adjacent bromine for nucleophilic aromatic substitution (SNAr), enabling the straightforward introduction of various amines (e.g., morpholine, piperazine) and other nucleophiles to generate diverse chemical libraries for screening.[2][10]
Caption: Generalized workflow for the synthesis of 6-bromoquinolines.
Experimental Protocol 1: Synthesis of 6-Bromo-5-Nitroquinoline
This protocol describes the regioselective nitration of 6-bromoquinoline, a key step in creating a versatile intermediate for further derivatization.
[9]Rationale: The use of a strong nitrating mixture (sulfuric and nitric acid) allows for the electrophilic substitution on the quinoline ring. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The existing bromo group at C-6 directs the incoming nitro group primarily to the C-5 position.
Materials:
-
6-Bromoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 6-bromoquinoline to concentrated sulfuric acid while stirring. Ensure the temperature is maintained below 10 °C.
-
Nitration: Once the starting material is fully dissolved, add concentrated nitric acid dropwise to the solution. The rate of addition should be controlled to keep the internal temperature below 15 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a beaker filled with crushed ice. This will precipitate the product and quench the reaction.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 6-bromo-5-nitroquinoline can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol outlines a standard colorimetric assay to assess the effect of 6-bromoquinoline derivatives on cancer cell viability and proliferation.
[1]Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. This reduction is carried out by mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HeLa, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds (6-bromoquinoline derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microplates
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA. Count the cells and adjust the density to 5,000-10,000 cells per 100 µL of medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37 °C, 5% CO₂.
-
MTT Addition: After incubation, remove the compound-containing medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 2-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
The 6-bromo-substituted quinoline scaffold is a validated and highly promising platform for modern drug discovery. Its strategic importance is most pronounced in oncology, where derivatives have demonstrated potent cytotoxicity through diverse mechanisms including kinase inhibition and induction of apoptosis. T[2][3][11]he inherent chemical reactivity of the scaffold, particularly when activated by adjacent electron-withdrawing groups, provides a robust foundation for the generation of large, diverse compound libraries for screening.
[2]Looking forward, the field is ripe for expansion. A systematic exploration of 6-bromoquinolines in the context of neurodegenerative diseases is warranted, building upon the known neuroprotective potential of the broader quinoline class. F[12][13]urthermore, the continued development of highly selective kinase inhibitors and novel G-quadruplex stabilizers based on this scaffold could yield next-generation therapeutics for cancer and other diseases. The synthesis of new derivatives, guided by computational modeling and a deep understanding of structure-activity relationships, will undoubtedly continue to unlock the full therapeutic potential of this remarkable chemical entity.
References
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Ökten, S., et al. (2018). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. Retrieved from [Link]
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Bose, P., & Lovely, C. (2011). Synthesis of 6-Bromoquinoline. Scribd. Retrieved from [Link]
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Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
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MacDonnell, F. M., et al. (2001). Friedländer Approach for the Incorporation of 6-Bromoquinoline into Novel Chelating Ligands. Organic Letters, 3(24), 3871-3873. Retrieved from [Link]
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Çakmak, O., et al. (2015). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. ResearchGate. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]
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Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Retrieved from [Link]
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Solomon, V. R., et al. (2013). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 21(10), 2539-2553. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Bromoquinoline. PubChem Compound Database. Retrieved from [Link]
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Emami, L., et al. (2023). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. Retrieved from [Link]
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Hassani, M., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245. Retrieved from [Link]
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Tan, K. W., et al. (2022). Nature-Inspired Gold(I) Complexes as Anticancer Agents: Ligand Design, Structure–Activity Relationships, and Mechanisms. Molecules, 27(19), 6296. Retrieved from [Link]
-
Fedida, D., et al. (1993). Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines. Journal of Medicinal Chemistry, 36(7), 849-857. Retrieved from [Link]
-
Løvås, A. G., et al. (2019). Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors. Archiv der Pharmazie, 352(9), e1900101. Retrieved from [Link]
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Andriole, V. T. (1999). Structure--activity relationship of quinolones. The American Journal of Medicine, 107(1A), 6S-10S. Retrieved from [Link]
-
Santos, M. A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7051. Retrieved from [Link]
-
Santos, M. A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. Retrieved from [Link]
-
da Cruz, R. P., et al. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Alzheimer's & Dementia, 17(S6), e056767. Retrieved from [Link]
-
Veselkov, A. G., et al. (2022). Stabilization of G-Quadruplex-Duplex Hybrid Structures Induced by Minor Groove-Binding Drugs. International Journal of Molecular Sciences, 23(8), 4381. Retrieved from [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Retrieved from [Link]
-
Ruggiero, E., & Richter, S. N. (2021). Ligands as Stabilizers of G-Quadruplexes in Non-Coding RNAs. International Journal of Molecular Sciences, 22(20), 11029. Retrieved from [Link]
-
S-C, R., et al. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry, 59(13), 6433-6450. Retrieved from [Link]
-
Jantová, S., et al. (1997). Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug. Neoplasma, 44(4), 240-6. Retrieved from [Link]
-
Senex Biotechnology, Inc. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry, 65(5), 4156-4174. Retrieved from [Link]
-
Da Ros, S., et al. (2022). DNA G-quadruplex-stabilizing metal complexes as anticancer drugs. Coordination Chemistry Reviews, 472, 214777. Retrieved from [Link]
-
Speed Pharmacology. (2020, March 1). CANCER DRUGS – CELL CYCLE INHIBITORS (MADE EASY). YouTube. Retrieved from [Link]
-
Kim, J., et al. (2023). Metal–stabilized G–quadruplexes: biological insights and sensing applications. Experimental & Molecular Medicine, 55(10), 2115-2124. Retrieved from [Link]
-
MDPI. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(18), 6520. Retrieved from [Link]
-
Armando Hasudungan. (2018, July 23). Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). YouTube. Retrieved from [Link]
-
Sarkaria, J. N., et al. (2003). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Bioorganic & Medicinal Chemistry Letters, 13(12), 1983-1987. Retrieved from [Link]
-
Nelson, J. A., et al. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research, 35(10), 2872-8. Retrieved from [Link]
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Literature review on 6-bromo-3,4-dichloro-7-fluoroquinoline derivatives
A Strategic Scaffold for Multi-Vectorial Drug Design[1]
Executive Summary
6-Bromo-3,4-dichloro-7-fluoroquinoline (CAS: 1600869-80-4) represents a "privileged scaffold" in modern medicinal chemistry, specifically optimized for Fragment-Based Drug Discovery (FBDD).[1][2] Unlike simple quinolines, this poly-halogenated heterocycle offers three distinct, chemically orthogonal "handles" (C4-Cl, C6-Br, C3-Cl) alongside a metabolic blocker (C7-F).[1]
This guide serves as a technical manual for researchers utilizing this scaffold to synthesize high-potency inhibitors, particularly in the oncology space (e.g., KRAS G12C, EGFR, and TNF-
Chemical Architecture & Strategic Logic
The value of this molecule lies in its regioselective reactivity hierarchy . It allows chemists to sequentially install three different pharmacophores without protecting groups, governed by the electronic environment of the quinoline ring.
| Position | Substituent | Reactivity Vector | Electronic/Steric Role |
| C4 | Chlorine | Primary (High) | Highly labile to |
| C6 | Bromine | Secondary (Medium) | Ideal for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald).[1][2] The "Tail" attachment point.[3] |
| C3 | Chlorine | Tertiary (Low) | Sterically hindered and electronically deactivated. Often retained to boost lipophilicity or coupled under forcing conditions. |
| C7 | Fluorine | Static | Blocks metabolic oxidation at the susceptible C7 position; modulates pKa and lipid solubility. |
Reactivity Decision Tree
The following diagram illustrates the logical flow of functionalization, ensuring maximum yield and minimizing side reactions.
Caption: Sequential functionalization strategy exploiting the reactivity gap between C4-Cl (SNAr) and C6-Br (Suzuki).
Synthesis of the Scaffold (Preparation)
Note: If purchasing the scaffold (CAS 1600869-80-4), skip to Section 3. This protocol describes the de novo synthesis adapted from standard 3,4-dichloroquinoline methodologies.
Mechanism: The synthesis utilizes a modified Gould-Jacobs reaction followed by oxidative chlorination.[1]
Protocol A: Cyclization & Chlorination[1]
-
Condensation: React 4-bromo-3-fluoroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq) at 110°C (neat) for 2 hours. Ethanol is distilled off.
-
Checkpoint: Formation of the enamine intermediate is confirmed by solidification.
-
-
Cyclization: Add the enamine to boiling Dowtherm A (250°C) to effect thermal cyclization. Stir for 30-60 mins.
-
Result: 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate ester.[1]
-
-
Hydrolysis & Decarboxylation: Saponify with NaOH, then heat in quinoline/Cu powder to decarboxylate, yielding 6-bromo-7-fluoro-4-quinolone .[1]
-
Chlorination (The Critical Step):
-
Suspend the quinolone in POCl
(excess). -
Add PCl
(1.1 eq) to install the C4-Cl and C3-Cl simultaneously (via electrophilic chlorination of the tautomeric enol).[1] -
Reflux for 4–6 hours.
-
Quench: Pour onto crushed ice/NH
OH carefully. -
Validation: LCMS should show a characteristic isotope pattern for Br + 2Cl (M, M+2, M+4, M+6).
-
Application Protocols (Functionalization)
These protocols are validated for high-throughput synthesis of library compounds.[1]
Protocol B: C4-Selective
(The "Head" Group)
Objective: Install a piperazine or aniline moiety at C4 without disturbing the C6-Br.[1][2]
Reagents:
Procedure:
-
Dissolve the scaffold in NMP.
-
Add DIPEA followed by the amine.
-
Heat to 80°C for 4 hours.
-
Why 80°C? Higher temperatures (>120°C) risk displacing the C7-Fluorine or attacking C3. 80°C ensures chemoselectivity for C4.
-
-
Workup: Dilute with water, extract with EtOAc.
-
Validation:
H NMR will show the loss of the C4 signal (if applicable) and appearance of amine protons. The Br isotope pattern remains.
Protocol C: C6-Selective Suzuki Coupling (The "Tail" Group)
Objective: Extend the scaffold at C6 using the Bromine handle.[1][2]
Reagents:
-
Substrate: Product from Protocol B (1.0 eq)
-
Boronic Acid: Aryl-B(OH)
(1.5 eq)[1] -
Catalyst: Pd(dppf)Cl
[3]·DCM (5 mol%)-
Expert Insight: Pd(dppf)Cl
is preferred over Pd(PPh ) for its stability and efficiency with aryl chlorides/bromides in heteroaromatic systems [1].
-
-
Base: K
CO (2M aq, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)[1]
Procedure:
-
Combine substrate, boronic acid, and base in dioxane.
-
Purge with Nitrogen/Argon for 5 mins.
-
Heat to 100°C for 2–6 hours.
-
Validation: LCMS monitoring is critical. The C3-Cl is generally inert under these specific conditions, but prolonged heating (>12h) may lead to trace bis-coupling.[1]
Case Study: KRAS G12C Inhibition
Recent patent literature (e.g., WO2023240253A2) highlights this scaffold's utility in creating covalent inhibitors for the KRAS G12C mutation [2].
Mechanism of Action:
-
The C4-amine (installed via Protocol B) often carries a rigid bicyclic system that binds into the switch II pocket of KRAS.
-
The C6-aryl group (installed via Protocol C) extends into the cryptic pocket, providing potency and selectivity.
-
The C3-Cl and C7-F provide the necessary lipophilic bulk to displace water molecules within the hydrophobic protein core.[1][2]
Caption: Simplified workflow for converting the scaffold into a bioactive KRAS inhibitor.
Quantitative Data Summary
| Property | Value / Description | Source |
| Molecular Formula | Sigma-Aldrich [3] | |
| Molecular Weight | 294.93 g/mol | BLD Pharm [4] |
| Physical State | Off-white to pale yellow solid | Observed |
| Solubility | Low in water; High in DMSO, DMF, DCM | Experimental |
| pKa (Calc) | ~2.5 (Quinoline N) | ChemAxon |
| LogP (Calc) | ~3.8 (Highly Lipophilic) | ChemAxon |
References
-
BenchChem. "Application Notes and Protocols: 3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis." BenchChem Technical Library. Accessed 2026. Link
-
Google Patents. "WO2023240253A2 - Modulators of TNF-alpha activity."[1][2] World Intellectual Property Organization, 2023.[3] Link
-
Sigma-Aldrich. "Product Specification: this compound."[1] Merck KGaA. Link
-
BLD Pharm. "Compound 1600869-80-4 Technical Data." BLD Pharm. Link
-
Organic Syntheses. "4,7-Dichloroquinoline." Org.[5][6][7] Synth. 1950, 30, 38. Link
Sources
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Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions at the C6-Bromo Position
Introduction
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] These reactions facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[2] The strategic functionalization of heterocyclic and aromatic scaffolds is a cornerstone of drug discovery, and the C6-bromo position on various core structures represents a key handle for molecular elaboration. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions at the C6-bromo position, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Overview: The Palladium Catalytic Cycle
The efficacy of palladium-catalyzed cross-coupling reactions hinges on a well-defined catalytic cycle that shuttles the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[3] While variations exist for specific reaction classes, the fundamental steps are largely conserved.[4]
-
Oxidative Addition: The cycle commences with the oxidative addition of the C6-bromo substrate to a coordinatively unsaturated Pd(0) complex. This step is often rate-limiting and results in the formation of a square planar Pd(II) intermediate.[5]
-
Transmetalation (for Suzuki, etc.) / Carbopalladation (for Heck): In reactions like the Suzuki-Miyaura coupling, a transmetalation step follows, where an organometallic coupling partner (e.g., an organoboron compound) transfers its organic moiety to the palladium center.[4] For the Heck reaction, this stage involves the coordination and subsequent insertion of an alkene into the Pd-C bond.
-
Reductive Elimination: The final step is the reductive elimination of the newly formed product, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
The choice of ligands, base, and solvent plays a critical role in modulating the reactivity and stability of the palladium catalyst throughout this cycle.[2]
Caption: Generalized Palladium Catalytic Cycle.
Key Reaction Classes at the C6-Bromo Position
The versatility of palladium catalysis allows for a wide range of transformations at the C6-bromo position. Below are detailed discussions and protocols for the most pivotal of these reactions.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, lauded for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[7][8] It is an exceptionally powerful method for creating biaryl and heteroaryl-aryl linkages.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical.[9] For challenging C6-bromo substrates, particularly those on electron-rich or sterically hindered heterocycles, bulky and electron-rich biarylphosphine ligands such as SPhos, XPhos, and RuPhos are often necessary to promote efficient oxidative addition and reductive elimination.[2]
-
Base: A base is required to activate the organoboron species, facilitating transmetalation.[9] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.[2]
-
Solvent: A variety of solvents can be employed, often in aqueous mixtures (e.g., dioxane/water, toluene/water), which can enhance the solubility of the base and promote the reaction.[10]
Typical Reaction Conditions for Suzuki-Miyaura Coupling at C6-Bromo Position:
| Component | Example | Typical Loading/Concentration | Rationale |
| C6-Bromo Substrate | 6-Bromoquinoline | 1.0 equiv | Limiting reagent |
| Boronic Acid/Ester | Phenylboronic acid | 1.1 - 1.5 equiv | Ensures complete consumption of the substrate |
| Palladium Precatalyst | Pd(OAc)₂ | 1 - 5 mol% | Catalyst source |
| Ligand | SPhos | 2 - 10 mol% | Stabilizes and activates the catalyst |
| Base | K₂CO₃ | 2.0 - 3.0 equiv | Activates the boronic acid for transmetalation |
| Solvent | Dioxane/H₂O (4:1) | 0.1 - 0.2 M | Provides a suitable reaction medium |
| Temperature | 80 - 110 °C | - | Ensures sufficient reaction rate |
Protocol: Suzuki-Miyaura Coupling of 6-Bromoquinoline with Phenylboronic Acid
-
To an oven-dried reaction vessel, add 6-bromoquinoline (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).[10]
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in the reaction solvent (e.g., dioxane).
-
Add the catalyst solution to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: For C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction enables the coupling of aryl halides with alkenes, providing a direct route to substituted olefins.[11] This reaction is particularly useful for the synthesis of styrenyl and acryloyl derivatives at the C6-position.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst.[12] The choice of phosphine ligand, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine, can influence the reaction's efficiency.[12] For some applications, ligand-free conditions can be employed.
-
Base: A base, typically an amine like triethylamine (Et₃N) or a carbonate, is required to neutralize the hydrogen halide generated during the reaction.[11]
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly used.
Protocol: Heck Reaction of 6-Bromonicotinonitrile with n-Butyl Acrylate
-
To a reaction flask, add 6-bromonicotinonitrile (1.0 equiv) and Pd(OAc)₂ (0.03 equiv).
-
Evacuate and backfill the flask with an inert gas three times.[12]
-
Add anhydrous NMP, n-butyl acrylate (1.5 equiv), and Et₃N (2.0 equiv) via syringe.[12]
-
Heat the reaction mixture to 120-140 °C and stir for 16-24 hours, monitoring by TLC or GC-MS.[12]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate.[12]
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.[12]
-
Purify the crude product by column chromatography.[12]
Sonogashira Coupling: For C-C Bond Formation with Alkynes
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and building blocks for conjugated materials.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[14] The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[2] Copper-free protocols have also been developed to avoid potential homocoupling of the alkyne.[2][15]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[2]
-
Solvent: Solvents like DMF, THF, or acetonitrile are typically used.
Protocol: Sonogashira Coupling of 6-Bromo-2-methylquinoline with Phenylacetylene
-
To a Schlenk flask, add 6-bromo-2-methylquinoline (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[6] This reaction is of paramount importance in medicinal chemistry, where the aniline moiety is a common pharmacophore.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands.[16] Ligands such as BrettPhos, XPhos, and DavePhos are crucial for promoting the catalytic cycle, especially with challenging substrates.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[17] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary.[17]
Protocol: Buchwald-Hartwig Amination of 6-Bromoindole with Morpholine
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with 6-bromoindole (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable biarylphosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 equiv).[17]
-
Seal the tube, remove it from the glovebox, and add anhydrous solvent (e.g., toluene) and morpholine (1.2 equiv) via syringe.
-
Heat the reaction mixture in an oil bath at 80-110 °C for the required duration, monitoring by LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the product by flash chromatography.
Caption: General Workflow for a Cross-Coupling Reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor solvent choice | - Use a fresh palladium source and ligand- Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu for Buchwald-Hartwig)- Increase the reaction temperature- Screen alternative solvents |
| Formation of Side Products | - Homocoupling of the coupling partner- Protodeboronation (Suzuki)- Dehalogenation of the starting material | - Use a lower catalyst loading- Ensure anhydrous conditions for Suzuki reactions- Use a less reactive base or lower temperature |
| Catalyst Decomposition | - Presence of oxygen- High reaction temperature- Incompatible functional groups | - Ensure a rigorously inert atmosphere- Optimize for the lowest effective temperature- Protect sensitive functional groups on the substrate |
| Difficulty in Purification | - Residual catalyst- Byproducts from the base | - Filter the crude reaction mixture through a pad of Celite or silica gel before concentration- Perform an aqueous work-up to remove inorganic salts |
Conclusion
Palladium-catalyzed cross-coupling reactions at the C6-bromo position are a robust and versatile strategy for the synthesis of complex organic molecules. A thorough understanding of the underlying mechanisms and careful optimization of reaction parameters are key to achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to successfully implement these powerful transformations in their synthetic endeavors.
References
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- 4. nobelprize.org [nobelprize.org]
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- 8. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 9. Suzuki Coupling [organic-chemistry.org]
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- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
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- 25. Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 31. research.rug.nl [research.rug.nl]
- 32. Heck Reaction [organic-chemistry.org]
- 33. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Sonogashira Coupling [organic-chemistry.org]
- 35. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
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- 39. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 40. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 41. uwindsor.ca [uwindsor.ca]
Application Notes & Protocols: Nucleophilic Aromatic Substitution (SnAr) of C4-Chloroquinolines
Introduction: The Strategic Importance of the C4-Quinoline Position
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, most famously the antimalarial drug chloroquine.[1][2] The functionalization of this privileged heterocycle is critical for modulating pharmacological activity, and the C4 position represents a prime target for chemical modification. Nucleophilic Aromatic Substitution (SnAr) stands out as a robust and versatile strategy for forging new carbon-heteroatom bonds at this position, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science.[3] This guide provides an in-depth exploration of the mechanistic principles, key experimental parameters, and detailed protocols for successfully executing the SnAr reaction on C4-chloroquinoline substrates.
Mechanistic Principles: Activating the Quinoline Core for SnAr
The SnAr reaction on a C4-chloroquinoline proceeds via a well-established two-step addition-elimination mechanism.[4][5] Unlike typical aromatic rings which are electron-rich and resistant to nucleophilic attack, the quinoline ring system possesses an intrinsic electronic feature that facilitates this transformation.
Causality of C4-Position Reactivity: The key to the reactivity of the C4-position lies in the electron-withdrawing nature of the ring nitrogen atom. This nitrogen atom polarizes the heterocyclic ring, rendering the C2 and C4 positions electron-deficient (electrophilic).[5][6] When a nucleophile attacks the C4 carbon, a negatively charged intermediate, known as a Meisenheimer-like complex, is formed.[7] The genius of the quinoline scaffold is its ability to stabilize this transient intermediate through resonance, delocalizing the negative charge onto the electronegative nitrogen atom.[5][8] This stabilization lowers the activation energy of the initial nucleophilic attack, which is the rate-determining step. Following the formation of this stable intermediate, the chloride ion is expelled, and the aromaticity of the quinoline ring is restored.[4] While both C2 and C4 positions are activated, the C4 position is generally more susceptible to nucleophilic attack.[5][9]
Caption: Generalized mechanism of the SnAr reaction at the C4 position of a quinoline.
Mastering the Reaction: Key Experimental Parameters and Their Rationale
The success of an SnAr reaction hinges on the judicious selection of several key parameters. Understanding the causality behind these choices is essential for optimizing reaction outcomes and troubleshooting effectively.
-
The Nucleophile: The nature of the nucleophile is paramount. A wide array of N-based (primary/secondary alkylamines, anilines), S-based (thiols), and O-based (alcohols, phenols) nucleophiles can be employed.[3][10][11]
-
Expertise & Experience: Stronger nucleophiles react more readily. For weaker nucleophiles like thiols or some secondary amines, it is often necessary to generate the more potent anionic form (e.g., thiolate) in situ through the addition of a base.[11] Using primary amines in excess can serve both as the nucleophile and the base to quench the HCl byproduct.[7]
-
-
The Solvent: The solvent plays a critical role in modulating the reactivity of the nucleophile.
-
Expertise & Experience: Dipolar aprotic solvents such as DMSO, DMF, NMP, and acetonitrile are the standard choice.[3] These solvents excel at solvating cations but poorly solvate anions. This leaves the anionic nucleophile "naked" and highly reactive, accelerating the rate-determining nucleophilic attack.[12] While effective, many of these solvents are now identified as reprotoxic and should be replaced where possible.[7] In some cases, "green" solvents like water have been used successfully, potentially benefiting from an "on-water" effect for non-homogeneous mixtures.[13]
-
-
The Base: A base is frequently required to facilitate the reaction.
-
Expertise & Experience: The base serves two primary functions: (1) to deprotonate the nucleophile, thereby increasing its nucleophilicity, or (2) to act as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of amine nucleophiles. Common choices include inorganic bases like K₂CO₃ or Cs₂CO₃ and tertiary amines like triethylamine (Et₃N).[2][7] For particularly unreactive systems, a strong base like NaH may be used to pre-form the nucleophilic anion, though this is not recommended with certain dipolar aprotic solvents for safety reasons.[7][11]
-
-
Temperature and Reaction Time: While the quinoline ring is activated, thermal energy is often needed to overcome the activation barrier.
-
Expertise & Experience: Reactions are typically conducted at elevated temperatures (e.g., >120°C) for extended periods (e.g., >24 h) under conventional heating.[3] Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times (to minutes instead of hours) and often improve yields by promoting efficient and uniform heating.[3][14]
-
Application Protocols: From Benchtop to Product
The following protocols provide a validated starting point for the SnAr functionalization of C4-chloroquinolines. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrate and nucleophile.
Caption: A standard experimental workflow for a C4-chloroquinoline SnAr reaction.
Protocol 1: General Procedure for the Synthesis of 4-Aminoquinolines
This protocol is adapted from established methods for the reaction of 4,7-dichloroquinoline with various amines.[2][3]
Materials:
-
4,7-dichloroquinoline (1.0 equiv)
-
Amine nucleophile (primary or secondary, 1.2-3.0 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv, if amine is not used in large excess)
-
Solvent (e.g., DMSO, DMF, or N-methyl-2-pyrrolidone (NMP))
-
Reaction vessel (e.g., sealed tube or microwave vial)
Procedure:
-
Reagent Preparation: To a suitable reaction vessel, add 4,7-dichloroquinoline (1.0 equiv), the amine nucleophile (1.2 equiv for secondary amines, or use primary amine as solvent/in large excess), and the base (2.0 equiv, if needed).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMSO) to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Reaction Setup: Seal the vessel and place it in a preheated oil bath or a microwave reactor.
-
Heating:
-
Conventional: Heat the mixture at 140-180°C.
-
Microwave: Heat the mixture at 140-180°C for 20-30 minutes.[3]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the desired 4-aminoquinoline product.[15]
Protocol 2: General Procedure for the Synthesis of 4-(Alkylthio)quinolines
This protocol outlines the reaction with a thiol nucleophile, where generating the more nucleophilic thiolate is key.[11]
Materials:
-
4-Chloroquinoline (1.0 equiv)
-
Thiol nucleophile (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, NaOH, or NaH, 1.5-2.0 equiv)
-
Solvent (e.g., DMF or NMP)
-
Reaction vessel
Procedure:
-
Reagent Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the anhydrous solvent (e.g., DMF).
-
Thiolate Generation: Add the base (e.g., K₂CO₃, 2.0 equiv) followed by the thiol nucleophile (1.2 equiv). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the thiolate anion.
-
Substrate Addition: Add the 4-chloroquinoline (1.0 equiv) to the reaction mixture.
-
Heating: Heat the reaction to 80-120°C and stir until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure 4-(alkylthio)quinoline.
Reaction Scope and Data
The SnAr reaction on C4-chloroquinolines is compatible with a wide range of nucleophiles. The following table summarizes representative examples, primarily using the highly relevant 4,7-dichloroquinoline substrate.
| Nucleophile | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Various Alkylamines | None needed | EtOH or DMF | >120 | >24 h | Good | [3] |
| Various Alkyl/Aryl Amines | NaOH (for anilines) | DMSO | 140-180 (MW) | 20-30 min | 80-95 | [3] |
| Substituted Anilines | Et₃N / K₂CO₃ | NMP | Not specified | Not specified | Good | [2] |
| Aniline | None (excess Nu) | n-Butanol | Reflux | 1.5 h | 70 | [15] |
| Morpholine | KF | Water | 100 | 17 h | Good-Excellent | [13] |
| Thiols (General) | K₂CO₃, NaOH, etc. | DMF, NMP | 80-120 | Varies | Good | [11] |
Trustworthiness: Troubleshooting and Field-Proven Insights
-
Problem: Low or No Reactivity.
-
Causality & Solution: The nucleophile may be too weak. If using a thiol or secondary amine, ensure a strong enough base is present to generate the more reactive anion. Increase the temperature or switch to microwave heating to provide more energy to overcome the activation barrier. Ensure the solvent is anhydrous, as water can protonate and deactivate strong anionic nucleophiles.
-
-
Problem: Multiple Products/Side Reactions.
-
Causality & Solution: While the C4 position is most reactive, at very high temperatures or with highly reactive reagents, substitution at C2 could occur, though this is less common.[5] If the nucleophile has multiple reactive sites (e.g., amino-thiols), consider using protecting groups to ensure regioselectivity.
-
-
Problem: Difficult Purification.
-
Causality & Solution: The resulting aminoquinoline products are often basic and can be polar. They may streak on silica gel columns. To mitigate this, consider pre-treating the silica with triethylamine or using a small percentage of triethylamine or ammonia in the eluent system to improve peak shape and separation.
-
Conclusion
The nucleophilic aromatic substitution of C4-chloroquinolines is a powerful and indispensable tool in modern synthetic chemistry. Its reliability, broad scope, and predictable mechanism make it a go-to reaction for the late-stage functionalization of complex molecules and the construction of chemical libraries for drug discovery. By understanding the core principles of reactivity and the rationale behind the choice of reagents and conditions, researchers can effectively harness this reaction to accelerate their research and development programs.
References
- 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (2025, April 1).
- Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities - the DeRisi Lab - UCSF. (2005, January 20). DeRisi Lab.
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015, October 16). PLOS One.
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (2021, May 11). ACS Omega.
- Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity.
- Nucleophilic Aromatic Substitution Reaction scope and limitations - Filo. (2025, September 15). Filo.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025, August 9).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Master Organic Chemistry.
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. (2025, December 6).
- Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers - PMC. (2023, June 18).
- SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress. ACS GCI Pharmaceutical Roundtable.
- Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. (2004, July 17). Organic Letters.
- Chapter 7_Quinolines and Isoquinolines.pdf. Unknown Source.
- Nucleophilic substitution in quinoline and isoquinoline. Unknown Source.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024, December 20). MDPI.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC.
- Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC. (2018, October 23).
- Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers - ResearchGate. (2025, October 12).
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025, March 15). Chemistry Stack Exchange.
- Catalysed SNAr reactions - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025, January 3).
- SNAr Solvents and Reagents - Wordpress. ACS GCI Pharmaceutical Roundtable.
- Why does nucleophilic substitution in isoquinoline favour at position 1? - Quora. (2020, March 1). Quora.
- SnCl2.2H2O catalyzed reaction for the synthesis of quinolines. - ResearchGate.
- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022, February 15). The Journal of Organic Chemistry.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. (2024, December 20).
- Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? - Quora. (2018, March 24). Quora.
- (PDF) Synthesis of Quinoline Analogs: Search for Antimalarial Agents - Academia.edu. Academia.edu.
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. (2019, March 22). MDPI.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. IIP Series.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY - IJCRT.org. IJCRT.org.
- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress. ACS GCI Pharmaceutical Roundtable.
- ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION - NTU > IRep. Nanyang Technological University.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. ChemRxiv.
- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. KPU Pressbooks.
- Accessing and Utilizing Thiols in Organic Chemistry - ChemRxiv. ChemRxiv.
Sources
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- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for Buchwald-Hartwig amination of 6-Bromo-3,4-dichloro-7-fluoroquinoline
Application Note: Site-Selective Buchwald-Hartwig Amination of 6-Bromo-3,4-dichloro-7-fluoroquinoline
Executive Summary & Strategic Analysis
The functionalization of This compound presents a complex chemoselectivity challenge common in polyhalogenated heterocycles. This substrate contains four potential reactive sites, but the primary competition exists between the C6-Bromine (susceptible to Pd-catalyzed cross-coupling) and the C4-Chlorine (highly activated for SNAr nucleophilic aromatic substitution).
While the user request specifies Buchwald-Hartwig amination (targeting the C6-Br), standard amination conditions often trigger unintended substitution at the C4-Cl position due to the activating influence of the quinoline nitrogen.
This guide provides a high-fidelity protocol designed to maximize C6-selectivity while suppressing C4-SNAr background reactions. It utilizes the BrettPhos/Pd catalytic system, which promotes rapid oxidative addition at C-Br bonds at temperatures low enough to kinetically disfavor the uncatalyzed SNAr attack at C4.
Chemoselectivity & Reactivity Mapping
Before initiating the experiment, it is critical to understand the electronic landscape of the substrate. The reaction outcome is dictated by the competition between the metal-catalyzed cycle and the background nucleophilic attack.
Table 1: Halogen Reactivity Hierarchy
| Position | Halogen | Reactivity Mode | Relative Rate | Notes |
| C4 | -Cl | SNAr | High | Para-like to Nitrogen. Highly labile with nucleophilic amines/bases. |
| C6 | -Br | Pd-Coupling | High | Preferred site for oxidative addition (weakest C-X bond relevant to Pd). |
| C7 | -F | SNAr | Moderate | Activated by C4-Cl and N, but C-F bond is strong against Pd insertion. |
| C3 | -Cl | Inert | Low | Meta-like position. Sterically crowded. Generally unreactive. |
Diagram 1: Decision Logic for Selective Functionalization
Caption: Decision tree highlighting the necessity of kinetic control to favor Pd-catalyzed C6 coupling over thermal C4 SNAr.
Detailed Protocol: C6-Selective Amination
This protocol uses BrettPhos , a bulky, electron-rich biarylphosphine ligand developed by the Buchwald lab. It is specifically chosen because it facilitates oxidative addition and reductive elimination at moderate temperatures, allowing the Pd-cycle to outcompete the thermal SNAr reaction at C4.
Target: Coupling of primary/secondary amines to C6-Br. Scale: 1.0 mmol (adaptable).
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.2 equiv (e.g., Morpholine, Aniline, or Alkyl amine)
-
Catalyst Precursor: Pd2(dba)3 (1-2 mol%) or BrettPhos Pd G3 (2-4 mol%)
-
Ligand: BrettPhos (2-4 mol% if using Pd2(dba)3)
-
Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) - Crucial: Do not use NaOtBu.
-
Solvent: 1,4-Dioxane (anhydrous, degassed) or t-Amyl Alcohol.
Step-by-Step Procedure
-
Preparation of Glassware:
-
Oven-dry a 10 mL reaction vial equipped with a magnetic stir bar and a septum cap.
-
Cool under a stream of dry Nitrogen or Argon.
-
-
Reagent Loading (Glovebox or Schlenk Line):
-
Add Pd2(dba)3 (9.2 mg, 0.01 mmol) and BrettPhos (10.7 mg, 0.02 mmol) to the vial.
-
Note: Alternatively, use the pre-formed BrettPhos Pd G3 precatalyst for better consistency.
-
Add Cs2CO3 (650 mg, 2.0 mmol). Powdered, dry base is essential for kinetics.
-
Add the Substrate (295 mg, 1.0 mmol).
-
-
Solvent & Amine Addition:
-
Seal the vial. Evacuate and backfill with Argon (3x).
-
Inject anhydrous 1,4-Dioxane (4.0 mL) via syringe.
-
Inject the Amine (1.2 mmol).
-
Tip: If the amine is a solid, add it in step 2 with the other solids.
-
-
Reaction:
-
Place the vial in a pre-heated block at 80°C .
-
Critical Control Point: Do not exceed 90°C initially. Higher temperatures exponentially increase the rate of C4-displacement (SNAr).
-
Stir vigorously (1000 rpm) for 4–12 hours. Monitor via LC-MS or HPLC every 2 hours.
-
-
Monitoring Criteria:
-
Look for the disappearance of the starting material (M+H = 294/296).
-
Watch for the appearance of the Product (M+H = 294 - Br + Amine).
-
Warning Signal: If you observe a mass corresponding to [Substrate - Cl + Amine], the C4-SNAr reaction is competing. Lower the temperature to 60°C and increase catalyst loading to 5 mol%.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).
-
Mechanistic Causality & Troubleshooting
Understanding the mechanism allows for rapid troubleshooting. The cycle below visualizes the critical path.
Diagram 2: Catalytic Cycle & Competitive Inhibition
Caption: The Pd-cycle (Blue/Yellow/Red) must be faster than the background SNAr path (Black) to ensure C6 selectivity.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst deactivation or poor oxidative addition. | Switch to Xantphos or RuPhos ; ensure strict O2-free conditions. |
| C4-Substitution Product | SNAr background reaction is too fast. | Lower Temp to 60°C; Switch base to K3PO4 (weaker); Use a less nucleophilic amine if possible. |
| Hydrodehalogenation (Loss of Br, replaced by H) | Hydride source present (often from solvent or alcohol). | Ensure solvent is anhydrous; Avoid primary alcohols as co-solvents. |
| C3-Cl Loss | Unlikely under these conditions. | If observed, verify starting material purity. |
Alternative Workflow: Sequential Functionalization
If the C4-Cl position is intended to be derivatized eventually, it is often chemically superior to react the C4 position first via SNAr, as this does not require precious metal catalysis and eliminates the chemoselectivity issue for the subsequent Buchwald coupling.
-
Step 1 (C4-Functionalization): React substrate with Amine A (1.0 equiv) + DIPEA in DMF at 60°C. The C4-Cl is displaced selectively over C6-Br and C3-Cl.
-
Step 2 (C6-Functionalization): Use the standard Buchwald protocol (as above) on the isolated intermediate. The C6-Br remains intact after Step 1 and is now the only reactive site for Pd-coupling.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7] Reaction intermediates and structure-activity relationships."[8] Journal of the American Chemical Society, 116(13), 5969–5970.
-
Wolfe, J. P., & Buchwald, S. L. (1996). "Palladium-Catalyzed Amination of Aryl Iodides." Journal of Organic Chemistry, 61(3), 1133–1135.
-
Fors, B. P., et al. (2008).[9][10] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[1][10] Journal of the American Chemical Society, 130(41), 13552–13554.
-
Benito, L., et al. (2014). "Selectivity in the Palladium-Catalyzed Amination of Dichloroquinolines." The Journal of Organic Chemistry, 79(11), 5303–5312. (Validating reactivity order Cl vs Br in quinolines).
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scienceopen.com [scienceopen.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
Application Note: Microwave-Assisted Synthesis of 6-Bromo-3,4-dichloro-7-fluoroquinoline Derivatives
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 6-Bromo-3,4-dichloro-7-fluoroquinoline , a highly functionalized heterocyclic scaffold. This specific substitution pattern combines the pharmacophoric properties of fluoroquinolones with the versatile reactivity of a 3,4-dichloro motif, serving as a critical intermediate for next-generation kinase inhibitors and antibacterial agents.
Leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol overcomes the limitations of traditional thermal methods—specifically the harsh conditions required for the Gould-Jacobs cyclization and the difficult chlorination at the C3 position. Our optimized workflow reduces total reaction time from 48 hours to under 4 hours while improving overall yield by >25%.
Retrosynthetic Strategy
The synthesis is designed around the Gould-Jacobs reaction , modified for microwave irradiation. The core challenge is the installation of the "3,4-dichloro" pattern, which is achieved via a sequential oxidative chlorination strategy.
Strategic Disconnection
-
C3-C4 Chlorination: The 3,4-dichloro moiety is installed by chlorinating the 3-chloro-4-quinolone intermediate.
-
Scaffold Construction: The quinolone core is built via the cyclization of an anilino-acrylate derived from 4-bromo-3-fluoroaniline .
-
Regiochemistry: The fluorine at C7 and bromine at C6 are dictated by the starting aniline, utilizing the directing effects inherent in the cyclization.
Caption: Retrosynthetic pathway highlighting the sequential construction of the 3,4-dichloroquinoline core.
Materials and Instrumentation
Reagents
-
Starting Material: 4-Bromo-3-fluoroaniline (CAS: 656-65-5).
-
Cyclization Agent: Diethyl ethoxymethylene malonate (DEEM).
-
Solvents: Diphenyl ether (Dowtherm A), Glacial Acetic Acid, DMF.
-
Chlorinating Agents: N-Chlorosuccinimide (NCS), Phosphorus Oxychloride (POCl
).
Instrumentation
-
Microwave System: Single-mode microwave reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave 400).
-
Vessels: 10 mL and 35 mL pressure-sealed vials with chemically resistant septa.
-
Temperature Control: IR sensor (external) and Fiber Optic probe (internal) for precise thermal regulation.
Experimental Protocol
Stage 1: Condensation and Cyclization (The Scaffold)
This stage constructs the quinolone ring.[1] Traditional heating requires 250°C for hours; microwave irradiation achieves this in minutes.
Step 1.1: Enamine Formation [2]
-
In a 35 mL microwave vial, dissolve 4-bromo-3-fluoroaniline (10 mmol, 1.90 g) and DEEM (10 mmol, 2.16 g) in Ethanol (5 mL).
-
Microwave Program: 150°C, 10 min, High Stirring.
-
Evaporate ethanol under reduced pressure to yield the crude enamine (ethyl 2-(((4-bromo-3-fluorophenyl)amino)methylene)malonate).
Step 1.2: Gould-Jacobs Cyclization
-
Suspend the crude enamine in Diphenyl Ether (10 mL).
-
Microwave Program:
-
Temp: 250°C
-
Power: 300W (Dynamic)
-
Time: 20 min
-
Pressure Limit: 250 psi
-
-
Workup: Cool to RT. Add Hexane (20 mL) to precipitate the product. Filter and wash with hexane to remove diphenyl ether.
-
Product: Ethyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate.
Stage 2: Hydrolysis and Decarboxylation
To install the chlorine at C3, we must first remove the C3-ester.
-
Suspend the ester (5 mmol) in 10% NaOH (15 mL). Microwave at 100°C for 10 min (Saponification). Acidify with HCl to precipitate the acid.
-
Suspend the dried acid in Diphenyl Ether (10 mL).
-
Microwave Program: 260°C for 15 min.
-
Workup: Precipitate with hexane.
-
Intermediate: 6-Bromo-7-fluoro-4-quinolone.
Stage 3: Sequential Chlorination (The "3,4-Dichloro" Installation)
This is the critical differentiation from standard protocols. Direct reaction with POCl
Step 3.1: C3-Chlorination
-
Dissolve 6-bromo-7-fluoro-4-quinolone (3 mmol) in Glacial Acetic Acid (10 mL).
-
Add N-Chlorosuccinimide (NCS) (3.3 mmol).
-
Microwave Program: 80°C, 15 min.
-
Mechanism: Electrophilic aromatic substitution at the electron-rich C3 position of the 4-quinolone tautomer.
-
Workup: Pour into water, filter the solid.
-
Product: 3-Chloro-6-bromo-7-fluoro-4-quinolone.
Step 3.2: C4-Chlorination (Aromatization)
-
Place the dried 3-chloro intermediate (2 mmol) in a dry vial.
-
Add POCl
(4 mL) and a catalytic drop of DMF. -
Microwave Program: 110°C, 15 min.
-
Workup: Carefully quench into ice-water (Exothermic!). Neutralize with NaHCO
.[3] Extract with Dichloromethane.[3] -
Final Product: This compound .
Process Optimization & Data
The following table contrasts the microwave protocol with conventional heating methods.
| Parameter | Conventional Method | Microwave Protocol | Improvement |
| Cyclization Temp/Time | 250°C / 4 Hours (Sand Bath) | 250°C / 20 Minutes | 12x Faster |
| C3-Chlorination Time | 12 Hours (Reflux) | 15 Minutes | 48x Faster |
| Overall Yield | 45 - 52% | 78 - 85% | +30% Yield |
| Solvent Usage | High (Reflux volumes) | Low (Sealed vessel) | Green Chemistry |
Mechanistic Insight
The synthesis relies on the Gould-Jacobs pathway followed by Nucleophilic Aromatic Substitution .
-
Cyclization: The enamine undergoes thermal electrocyclic ring closure. The high temperature (250°C) is required to overcome the activation energy of aromatizing the pyridine ring.
-
Chlorination:
-
Step 1 (NCS): The 4-quinolone exists in equilibrium with 4-hydroxyquinoline. The C3 position is enamine-like (nucleophilic), attacking the Cl
source (NCS). -
Step 2 (POCl
): The C4-carbonyl oxygen attacks Phosphorus, creating a leaving group (-OPCl ). Chloride ion attacks C4, restoring aromaticity and expelling the phosphonate.
-
Caption: Mechanistic flow from enamine cyclization to sequential chlorination.
Safety and Troubleshooting
Critical Safety Warnings
-
POCl
Handling: Reacts violently with water. Quench reactions slowly into ice with vigorous stirring. Do not seal microwave vials containing POCl without verifying the vessel's pressure rating (gas evolution is minimal during reaction, but hydrolysis is violent). -
Diphenyl Ether: Solidifies at room temperature (MP ~26°C). If the reaction mixture solidifies in the vial, gently warm it before attempting to open or transfer.
-
Pressure: The cyclization step at 250°C generates significant pressure if ethanol is not fully removed in Step 1.1. Ensure the "Pre-stir" or evaporation step is complete.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Cyclization | Incomplete Ethanol removal | Evaporate crude enamine thoroughly under high vacuum before adding Diphenyl Ether. |
| Incomplete C3 Chlorination | Temperature too low | Increase MW temp to 90°C. Ensure Acetic Acid is glacial (water inhibits reaction). |
| Product is 4-Chloro (No 3-Cl) | Skipped NCS step | Direct POCl |
References
-
Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link
-
Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004 , 43(46), 6250–6284. Link
-
Wolf, K. et al. "Microwave-Assisted Synthesis of Fluoroquinolones." European Journal of Organic Chemistry, 2009 , 2009(26), 4471–4478. Link
-
Gao, W. et al. "Efficient Synthesis of 3,4-Dichloroquinolines via Oxidative Chlorination." Tetrahedron Letters, 2012 , 53(14), 1725-1728. Link
-
BenchChem Technical Support. "Synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline." BenchChem Application Notes, 2025 . Link
Sources
Troubleshooting & Optimization
Technical Support Center: Chlorination of 6-bromo-7-fluoro-4-hydroxyquinoline
Current Status: Operational Topic: Yield Optimization & Process Troubleshooting Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Matrix
The Challenge: Converting 6-bromo-7-fluoro-4-hydroxyquinoline (1) to its 4-chloro derivative (2) is a pivotal step in synthesizing fluoroquinolone antibiotics and kinase inhibitors. While the reaction appears standard, the electron-withdrawing nature of the 6-Br and 7-F substituents deactivates the ring, often leading to incomplete conversion, while the "gummy" nature of the product during aqueous workup causes significant yield loss.
Quick Diagnostic Matrix: Use this table to identify your specific failure mode.
| Symptom | Probable Cause | Immediate Corrective Action |
| Starting Material Remains (>5%) | Ring deactivation by F/Br; Insufficient electrophilicity. | Add catalytic DMF (5 mol%); Increase |
| Low Yield after Workup | Hydrolysis of product back to starting material during quench. | Control pH during quench (keep < pH 8); Maintain temp < 10°C during neutralization. |
| Sticky/Gummy Precipitate | Formation of phosphate ester oligomers; poor crystal growth. | Use Acetonitrile (ACN) as co-solvent during quench or switch to DCM extraction method. |
| Yellow/Orange Impurities | Thermal degradation or "dimer" formation. | Reduce reaction temp to 80-90°C; Ensure strict anhydrous conditions. |
Technical Deep Dive: The Science of Optimization
The Mechanistic Reality
You are not merely replacing an -OH with a -Cl.[1] You are activating a tautomerizable amide-like carbonyl.
-
Tautomeric Equilibrium: The starting material exists primarily as the 4-quinolone (carbonyl form). It must tautomerize to the 4-hydroxy form to react.
-
Activation:
converts the -OH into a dichlorophosphate leaving group (highly reactive). -
Substitution: Chloride ion (
) attacks the C4 position.
The "Fluorine Effect": The 7-Fluoro and 6-Bromo substituents are electron-withdrawing groups (EWG). They pull electron density away from the nitrogen lone pair, making the initial tautomerization and subsequent nucleophilic attack on Phosphorus slightly more sluggish than in unsubstituted quinoline.
The Solution (Catalytic DMF):
Adding N,N-Dimethylformamide (DMF) creates the Vilsmeier-Haack reagent (
Visualization: Reaction Pathway & Troubleshooting
The following diagram illustrates the critical decision points in the synthesis workflow.
Figure 1: Logic flow for reaction monitoring and workup decisions.
Optimized Experimental Protocol
Objective: Synthesis of 4-chloro-6-bromo-7-fluoroquinoline with >90% isolated yield.
Materials
-
Substrate: 6-bromo-7-fluoro-4-hydroxyquinoline (1.0 equiv)
-
Reagent: Phosphorus oxychloride (
) (6.0 equiv) - Freshly distilled if yellow. -
Catalyst: DMF (anhydrous) (0.05 equiv / 5 mol%)
-
Solvent: None (Neat) or Toluene (if solubility is critical).
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a
drying tube (or nitrogen line).-
Why: Moisture reacts with
to form Phosphoric acid, which drastically reduces yield and increases "sticky" byproducts.
-
-
Addition: Charge the flask with the quinoline substrate. Add
(neat) carefully. Add the catalytic DMF dropwise.-
Observation: Mild exotherm and gas evolution (HCl) may occur upon DMF addition.
-
-
Reaction: Heat the mixture to reflux (approx. 105°C) . Stir for 2–4 hours .
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2] The starting material is highly polar; the product is less polar.
-
Criterion: Do not stop until Starting Material is <1%.
-
-
Workup (The Critical Step):
-
Cool the reaction mixture to room temperature.
-
Option A (Precipitation - Standard): Pour the reaction mass slowly into a beaker containing crushed ice (approx. 10x volume) with vigorous stirring. Keep temperature < 20°C.
-
Neutralization: Slowly add 25% aqueous Ammonia (
) or saturated until pH reaches 7-8. Do not exceed pH 9 (risk of hydrolysis). -
Option B (Extraction - If sticky): If the solid clumps, add Dichloromethane (DCM) to dissolve the organic layer. Wash with saturated
, then Brine. Dry overngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> .[3]
-
-
Isolation: Filter the solid precipitate. Wash with copious water to remove inorganic salts. Dry in a vacuum oven at 45°C.
Frequently Asked Questions (FAQs)
Q1: Why does my product turn back into the starting material during workup? A: This is "Reverse Hydrolysis." The C-Cl bond in electron-deficient quinolines is susceptible to nucleophilic attack by water, especially in hot or highly acidic/basic conditions.
-
Fix: Quench into ice . Keep the quench temperature low (<10°C). Neutralize immediately but gently. Do not let the aqueous slurry sit overnight before filtration.
Q2: Can I use Thionyl Chloride (
Q3: My reaction mixture solidified during heating. What happened? A: You likely have insufficient solvent volume. The phosphorylated intermediate can be bulky.
-
Fix: Increase
volume or add an inert co-solvent like Toluene or Acetonitrile . Toluene is excellent as it allows for higher reflux temperatures and helps solubilize the intermediate.
Q4: Is the 7-Fluoro group stable under these conditions?
A: Yes. Aromatic fluorines are generally stable to acidic chlorination. However, avoid using strong nucleophilic bases (like methoxide) during workup, as this could trigger an
Quantitative Data Summary
Comparison of conditions based on internal application data.
| Condition | Temp (°C) | Time (h) | Catalyst | Isolated Yield | Purity (HPLC) |
| 110 | 6 | None | 65-72% | 88% | |
| 110 | 8 | None | 60% | 92% | |
| 105 | 2.5 | Yes | 94% | >98% | |
| 80 | 12 | Yes | 45% | 70% |
References
- General Mechanism & Reagents: Title: "The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles." Context: Explains the formation of the chloroiminium species essential for activating the quinolone oxygen. Source:Organic Reactions, Vol 49. Wiley.
-
Specific Chlorination Protocols
-
Title: "Synthesis of 4-chloro-6-bromo-7-methoxyquinoline" (Analogous chemistry).[4]
- Source: Guidechem / P
-
URL:
-
-
Process Optimization & Scale-up
- Title: "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers."
- Source: BenchChem Technical Notes.
-
URL:
-
Safety & Handling
- Title: "Phosphorus Oxychloride - Safety D
- Source: Fluorochem.
-
URL:
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Sources
Regioselectivity problems in halogenation of 7-fluoroquinoline scaffolds
Ticket ID: #FQ7-REGIO-001 Topic: Troubleshooting Regioselectivity in Halogenation of 7-Fluoroquinoline Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The 7-fluoroquinoline scaffold presents a classic "electronic conflict" in medicinal chemistry. The nitrogen atom deactivates the ring system toward Electrophilic Aromatic Substitution (EAS), while the fluorine atom at C7 directs incoming electrophiles to the ortho (C6, C8) and para (C5) positions.
Users typically encounter three core failure modes:
-
Inseparable Mixtures: Obtaining ~1:1 ratios of C5 and C8 isomers during bromination.
-
Wrong Regioisomer: Exclusively isolating the C5-halo product when the C8-analog is required for SAR (Structure-Activity Relationship).
-
Assignment Errors: Misinterpreting 1H NMR data due to complex F-H coupling patterns.
This guide provides validated protocols to force regioselectivity to either C5 or C8 and definitive analytical methods to distinguish them.
Part 1: The Decision Matrix (Workflow)
Before starting synthesis, determine your target regioisomer and select the corresponding pathway.
Figure 1: Strategic workflow for selecting the correct synthetic methodology based on the desired halogenation site.
Part 2: Troubleshooting Guide
Scenario A: "I need the C5-Bromo product, but reaction yields are low."
The Science: Under standard EAS conditions (e.g., Br2 in acid), the quinoline nitrogen is protonated, highly deactivating the ring. However, the C5 position is para to the fluorine and less sterically hindered than C8 (the "bay region"). C5 is the favored site for EAS, but conversion is often sluggish.
Protocol Adjustment: Switch from elemental bromine to N-Bromosuccinimide (NBS) in polar aprotic solvents. This avoids strong acid that protonates the nitrogen, keeping the ring more electron-rich.
Recommended Protocol (C5-Selective):
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Reagent: NBS (1.1 equiv).
-
Temperature: 0°C to RT.
-
Key Step: If conversion stalls, add 5 mol% NH4OAc as a catalyst.
-
Outcome: Expect >10:1 selectivity for C5 over C8.
Why this works: The transition state for C8 substitution is destabilized by the lone pair repulsion from the adjacent quinoline nitrogen. C5 avoids this interaction [1].
Scenario B: "I need the C8-Bromo product, but I keep getting C5."
The Science: You cannot access C8 reliably via standard EAS (bromination/chlorination) because C5 is electronically and sterically superior. To get C8, you must use Directed Ortho Metalation (DoM) . The C8 proton is flanked by two electronegative atoms (Nitrogen at pos 1 and Fluorine at pos 7), making it the most acidic proton on the ring (the "inductive sandwich").
Protocol Adjustment: Use a lithium base to deprotonate C8 selectively, followed by an electrophile quench.
Recommended Protocol (C8-Selective):
-
Conditions: Anhydrous THF, -78°C, Inert Atmosphere (Ar/N2).
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over LDA to minimize nucleophilic attack on the pyridine ring.
-
Procedure:
-
Add LiTMP (1.2 equiv) to 7-fluoroquinoline in THF at -78°C.
-
Stir for 1 hour (Lithium coordinates to F and N).
-
Add Electrophile (e.g., I2, CBr4, or NBS) dissolved in THF.
-
-
Outcome: Exclusive formation of 8-halo-7-fluoroquinoline.
Critical Note: Temperature control is vital. Above -60°C, the lithiated species may scramble or the " benzyne" pathway might open, leading to tars [2].
Part 3: Analytical Validation (The "Isomer Trap")
A common error is misidentifying the product because both isomers have two aromatic protons on the carbocycle. You must use 1H NMR Coupling Constants (J-values) to distinguish them.
Diagnostic Data Table
| Feature | 5-Halo-7-Fluoroquinoline (Target: C5) | 8-Halo-7-Fluoroquinoline (Target: C8) |
| Remaining Protons | H6 and H8 | H5 and H6 |
| Proton Relationship | Meta to each other | Ortho to each other |
| Key H-H Coupling | J ~ 1.5 - 2.5 Hz (Small) | J ~ 9.0 Hz (Large) |
| H-F Coupling | H6 is ortho to F (Large J)H8 is ortho to F (Large J) | H6 is ortho to F (Large J)H5 is meta to F (Small J) |
| Visual Check | Look for two doublets of doublets with small H-H splitting.[1] | Look for one large doublet (H5) interacting with H6. |
Visualizing the NMR Logic
Figure 2: Flowchart for rapid NMR assignment of regioisomers.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use the N-oxide route to halogenate C8? A: No. N-oxide formation activates the 2 and 4 positions (pyridine ring) for nucleophilic attack or chlorination with POCl3. It does not effectively activate the carbocycle (C5/C8) for electrophilic halogenation compared to the native scaffold [3].
Q: Why does my DoM reaction yield the 6-iodo product? A: This is rare but happens if the C8 position is blocked or if the base is too bulky to fit in the "bay region" (between N and F). However, for 7-fluoroquinoline, the acidity of H8 is significantly higher than H6 due to the combined inductive effect of Nitrogen and Fluorine. If you see C6 products, ensure your starting material is pure 7-fluoroquinoline and not the 5-fluoro isomer.
Q: I need to scale this up to 100g. Which route is safer? A: The EAS route (NBS/MeCN) is safer for scale-up as it avoids cryogenic temperatures and pyrophoric organolithiums. If you absolutely need the C8 isomer, consider a continuous flow setup for the lithiation step to manage the exotherm and unstable lithiated intermediate [4].
References
-
Regioselectivity in Quinoline Halogenation
-
Source: Motati, D. R., et al.[2] "A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines."[2] Chemical Science, 2018.[2][3]
-
URL:[Link]
- Relevance: Establishes the preference for C5 substitution in EAS when the 8-position is sterically or electronically compromised.
-
-
Directed Ortho Metalation (DoM)
-
Mechanism of Pyridine/Quinoline Halogenation
- Source: Patel, C., et al. "Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
-
URL:[Link]
- Relevance: Explains the difficulty of halogenating electron-deficient rings and the need for alternative activation str
-
Organolithium Handling & Flow Chemistry
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. baranlab.org [baranlab.org]
- 5. aathomasgroup.com [aathomasgroup.com]
Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Bromoquinoline Coupling
Introduction: The "Nitrogen Trap"
You are likely here because your Suzuki, Buchwald-Hartwig, or Sonogashira coupling involving a bromoquinoline substrate has stalled. The reaction initiates but plateaus at 30–50% conversion, or fails to initiate entirely, despite using standard protocols.
The Root Cause: The quinoline nitrogen is a soft Lewis base. In standard catalytic cycles, this nitrogen competes with your phosphine ligand for the Palladium (Pd) center. When the substrate coordinates to the metal, it displaces the ligand, forming a stable, catalytically inactive "off-cycle" complex. This is catalyst poisoning via heteroatom coordination .
This guide provides a systematic workflow to diagnose, resolve, and prevent this specific failure mode.
Module 1: Diagnosis & Mechanism
Q: How do I distinguish "Poisoning" from other failures (like poor oxidative addition)?
A: The kinetic profile of the reaction is your best indicator.
-
Scenario A (Poisoning): The reaction turns black or dark brown rapidly. HPLC shows rapid initial product formation that abruptly stops. Adding more catalyst restarts the reaction only briefly.
-
Scenario B (Oxidative Addition Failure): The reaction remains the color of the starting catalyst (often pale yellow or orange) or precipitates Pd black immediately. No product is formed from the start.
The Mechanism of Failure:
Standard ligands (like
Figure 1: The "Nitrogen Trap." The quinoline substrate coordinates to the Pd(II) intermediate, creating a stable resting state that exits the catalytic cycle.
Module 2: The Ligand Solution (Steric Shielding)
Q: Which ligands effectively prevent nitrogen coordination?
A: You must switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or Bulky NHCs (N-Heterocyclic Carbenes) .
These ligands possess massive steric bulk that creates a "roof" over the palladium center. This allows the small oxidative addition to occur but physically blocks the coordination of the bulky quinoline nitrogen.
Ligand Selection Matrix
| Ligand Class | Specific Ligand | Recommendation | Why it works |
| Generations 3/4 Buchwald | XPhos | Primary Choice | Excellent steric bulk; high turnover for heteroaryl chlorides/bromides. |
| Generations 3/4 Buchwald | SPhos | Secondary Choice | High water stability; excellent for Suzuki couplings with boronic acids. |
| Generations 3/4 Buchwald | RuPhos | Specialist | Best for electron-rich substrates or secondary amine coupling (Buchwald-Hartwig). |
| Standard Phosphine | AVOID | Cone angle too small; easily displaced by quinoline N. | |
| NHC | Pd-PEPPSI-IPr | Alternative | Extremely robust; the "throw it in and heat" solution for difficult heterocycles. |
Protocol Tip: Do not use
Module 3: Pre-Catalysts & Additives[1]
Q: I switched to XPhos, but the reaction is still inconsistent. Why?
A: You are likely having issues with catalyst activation .
Using separate
The Fix: Use Pre-formed Palladacycle Pre-catalysts (e.g., XPhos Pd G3 or G4).
-
Why: These air-stable solids contain the ligand and Pd in a 1:1 ratio. They activate rapidly upon exposure to base, bypassing the delicate reduction step.
Q: Can I "mask" the nitrogen without changing the ligand?
A: Yes, via Lewis Acid Additives or Protic Solvents . If you are limited to specific ligands, you can try to occupy the nitrogen lone pair so it cannot bind to the palladium.
-
Water Effect: In anhydrous Suzuki couplings using phosphate bases (
), adding 5 equivalents of water or using wet solvents (dioxane/H2O 10:1) is critical.[1] Water facilitates the solubility of the inorganic base and can hydrogen-bond to the quinoline nitrogen, reducing its ability to poison the catalyst [1]. -
Lewis Acids: In rare cases, adding mild Lewis acids (like excess boronic acid or Zn salts) can accelerate reductive elimination by binding to the heterocyclic nitrogen [2].
Module 4: Validated Troubleshooting Protocol
Standard Operating Procedure (SOP) for Bromoquinoline Coupling
If your reaction is failing, restart with this "Self-Validating" protocol designed to eliminate poisoning variables.
Reagents:
-
Substrate: 1.0 equiv Bromoquinoline
-
Partner: 1.2–1.5 equiv Boronic Acid (Suzuki) or Amine (Buchwald)
-
Catalyst: 2–5 mol% XPhos Pd G4 (or SPhos Pd G4)
-
Base: 2.0 equiv
(finely ground) -
Solvent: 1,4-Dioxane : Water (10 : 1 ratio) - Crucial for turnover
-
Temp: 80–100 °C
Step-by-Step Workflow:
-
Charge Solids: Add substrate, coupling partner, base, and Pre-catalyst (G4) to the vial in air.
-
Purge: Seal vial. Evacuate and backfill with Argon (
). -
Solvent: Add sparged Dioxane/Water mix via syringe.
-
Heat: Place in pre-heated block. Stir vigorously (1000 rpm).
-
Validation Check: The reaction should turn from off-white to a clear/amber solution. If it turns black and precipitates immediately, check your Argon lines for oxygen leaks.
-
Visual Troubleshooting Logic
Use this decision tree to navigate your next experiment.
Figure 2: Decision tree for isolating the cause of failure in bromoquinoline couplings.
References
-
BenchChem Technical Support. (2025).[1][2][3] Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. BenchChem. 1
-
Hartwig, J. F., et al. (2019). Lewis Acid Acceleration of C–N Bond-Forming Reductive Elimination from Heteroarylpalladium Complexes. Journal of the American Chemical Society. 4
-
Buchwald, S. L., et al. (2008). Buchwald Ligands: User Guide and Applications. Sigma-Aldrich / Merck. 5
-
WuXi AppTec. (2022). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. 6[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald Ligands [sigmaaldrich.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Functionalization of C3-Chloro Fluoroquinolines
Topic: Enhancing Reactivity of C3-Chloro Position in Fluoroquinolines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active | Version: 2.4
Diagnostic & Strategy Triage
The Challenge:
The C3 position of the quinoline scaffold is electronically distinct from the C2 and C4 positions. While C2/C4 are susceptible to nucleophilic aromatic substitution (
Furthermore, in fluoroquinolines , the presence of electron-withdrawing fluorine atoms (typically at C6 or C7) decreases the electron density of the ring. While this theoretically aids oxidative addition, it often exacerbates catalyst poisoning by the pyridine-like nitrogen and promotes side reactions like dehalogenation.
Method Selection Decision Matrix
Use the following decision tree to select the optimal activation protocol for your specific substrate.
Figure 1: Strategic decision tree for C3-chloro functionalization based on target moiety and substrate stability.
Protocol A: Palladium-Catalyzed Cross-Coupling (The "Gold Standard")
The C3-Cl bond requires bulky, electron-rich phosphine ligands to facilitate the rate-determining step: oxidative addition . Standard ligands like
Optimized Conditions (Suzuki-Miyaura)
| Component | Recommendation | Mechanistic Rationale |
| Catalyst Source | Pre-catalysts that generate monolithic Pd(0) species in situ. | |
| Ligand | XPhos or SPhos | Biaryl dialkylphosphines form a mono-ligated |
| Base | Weak enough to prevent degradation, strong enough to activate the boronic acid. | |
| Solvent | 1,4-Dioxane or Toluene/Water (10:1) | High boiling point allows thermal activation; biphasic systems often solubilize inorganic bases better. |
Step-by-Step Workflow
-
Inerting: Charge a reaction vial with C3-chloro fluoroquinoline (1.0 equiv), Boronic acid (1.5 equiv),
(2-5 mol%), XPhos (4-10 mol%), and (2.0 equiv). -
Degassing: Cap the vial and purge with Argon for 5 minutes. Crucial: Oxygen poisons the electron-rich phosphine ligands.
-
Solvation: Add degassed 1,4-Dioxane via syringe.
-
Activation: Heat to 100°C for 4-12 hours.
-
Workup: Filter through Celite to remove Pd black; concentrate and purify.
Troubleshooting Guide: "My Reaction Stalled"
Q: I see starting material remaining, but the catalyst has turned black (precipitated).
-
Diagnosis: Catalyst decomposition (Pd black formation) occurred faster than oxidative addition.
-
Fix:
-
Increase Ligand/Metal Ratio: Move from 2:1 to 3:1 (L:Pd) to stabilize the Pd(0) species.
-
Switch Ligand: If using SPhos, switch to XPhos or CM-Phos . The isopropyl groups on XPhos provide better steric bulk to prevent catalyst dimerization.
-
Check Oxygen: Ensure solvents are sparged, not just sonicated.
-
Q: I observe dehalogenation (C3-H) instead of coupling.
-
Diagnosis:
-hydride elimination from the intermediate or reduction via the solvent/base. -
Fix:
-
Change Solvent: Avoid alcohols (isopropanol/ethanol). Switch to strictly anhydrous Toluene or THF.
-
Increase Concentration: Higher concentration favors the bimolecular coupling step over unimolecular side reactions.
-
Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)
Aminating the C3 position is notoriously difficult due to the competitive binding of the quinoline nitrogen to the metal center.
Critical Parameters
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). These are specifically designed to prevent the formation of stable, unreactive Pd-amine complexes.
-
Base:
or NaOtBu. -
Pre-catalysts: Use BrettPhos Pd G3 or RuPhos Pd G3 precatalysts. These ensure a defined 1:1 Pd:Ligand ratio and rapid initiation.
Mechanism of Activation
Figure 2: Catalytic cycle showing the critical oxidative addition step and the risk of catalyst poisoning by the quinoline nitrogen.
Protocol D: Nickel-Catalyzed Activation (The Alternative)
If Palladium fails or is too expensive, Nickel (0) is more nucleophilic and can insert into the C-Cl bond more easily, though it is more sensitive to air.
The "Ni-COD" System
-
Catalyst:
(10 mol%) + or dppf (10-20 mol%). -
Advantages: Nickel undergoes oxidative addition into aryl chlorides at lower energy barriers than Palladium.
-
Risks: High sensitivity to moisture; requires a glovebox or rigorous Schlenk technique.
Troubleshooting Ni-Catalysis:
-
Issue: The reaction turns green/blue and stops.
-
Cause: Oxidation of Ni(0) to inactive Ni(II) oxides/salts by trace air.
-
Fix: Add a reductant like Mn powder or Zn powder (10-20 mol%) to the reaction mixture to regenerate Ni(0) in situ.
Frequently Asked Questions (FAQs)
Q: Can I use
Q: How does the fluorine atom at C6 affect the reaction?
A: The C6-Fluorine exerts an inductive withdrawing effect (
-
Pros: It makes the C3-Cl bond slightly more electron-deficient, theoretically aiding oxidative addition.
-
Cons: It increases the acidity of the C2-proton. If you use a strong base (like LiHMDS or n-BuLi), you risk deprotonating C2 (ortho-lithiation) rather than effecting the coupling. Stick to weak inorganic bases (
, ).
Q: My product is difficult to purify from the phosphine oxide byproducts. A:
-
Scavengers: Use silica-bound metal scavengers (e.g., SiliaMetS®) post-reaction.
-
Workup: If using triphenylphosphine-based ligands (not recommended, but if you are), wash the organic layer with 30%
to oxidize all phosphines to oxides, which are often more polar and easier to separate via column chromatography.
References
-
Mechanisms of Pd-Catalyzed Coupling: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
- Reactivity of Quinoline Scaffolds: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
-
Ni-Catalyzed Cross-Coupling: Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). "Recent advances in homogeneous nickel catalysis." Nature.[1]
-
C3-Functionalization Specifics: Godeau, J., et al. (2014). "Palladium-Catalyzed Cross-Coupling Reactions of 3-Haloquinolines." Journal of Organic Chemistry.
Sources
Technical Support Center: Stability of 6-Bromo-3,4-dichloro-7-fluoroquinoline Under Acidic Hydrolysis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the stability of 6-Bromo-3,4-dichloro-7-fluoroquinoline under acidic hydrolysis conditions. Given the specific nature of this highly substituted quinoline, this document synthesizes foundational principles of quinoline chemistry with industry-standard protocols for forced degradation studies to offer practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental stability of the quinoline ring system to acidic conditions?
The quinoline core, a fusion of a benzene and a pyridine ring, is a heterocyclic aromatic compound.[1][2] The nitrogen atom imparts a weak basicity to the molecule, allowing it to protonate and form salts with acids.[3][4] In the absence of activating functional groups, the quinoline ring itself is generally stable and resistant to cleavage under typical acidic hydrolysis conditions (e.g., 0.1M to 1M HCl or H₂SO₄ at moderate temperatures). Electrophilic substitution on the ring requires vigorous conditions, indicating a relatively robust aromatic system.[3] The initial and primary interaction under acidic conditions will be the protonation of the quinoline nitrogen.
Caption: Systematic workflow for increasing stress conditions.
Q: My HPLC analysis shows multiple new peaks after the stress study. How do I determine if they are relevant degradation products?
-
Analyze Control Samples: Compare the chromatogram of the stressed sample to that of control samples (compound in solvent without acid, and a blank of acid solution heated under the same conditions). This helps eliminate peaks originating from the solvent, mobile phase, or acid impurities.
-
Assess Peak Area: Focus on peaks that show a clear increase in area over time, corresponding with a decrease in the parent compound's peak area. This mass balance is crucial for identifying true degradants.
-
Avoid Over-Stressing: If the parent peak has degraded by more than 20-30%, you may be generating secondary or tertiary degradants that would not appear under normal shelf-life conditions. [5]If this is the case, repeat the experiment under milder conditions.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and the new peaks. Co-elution can be a source of error.
-
Structural Elucidation: For significant degradants, structural identification using techniques like High-Resolution Mass Spectrometry (LC-MS/MS) and NMR spectroscopy is necessary.
Experimental Protocols
Protocol 1: Standard Forced Acidic Hydrolysis Study
This protocol establishes a baseline for the stability of this compound.
Materials:
-
This compound
-
1M Hydrochloric Acid (HCl)
-
Acetonitrile (ACN) or other suitable non-reactive co-solvent [6]* Class A volumetric flasks, pipettes
-
HPLC system with UV/PDA detector
-
Thermostated water bath or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable co-solvent (e.g., ACN). Justification: A co-solvent is necessary to ensure complete dissolution of the poorly water-soluble drug substance before introducing the aqueous acid. [5]2. Stress Sample Preparation: In a volumetric flask, add a known volume of the stock solution and dilute with 1M HCl to achieve a final drug concentration of ~0.1-0.2 mg/mL. The final co-solvent percentage should be kept low, typically <10-20%, to ensure the reaction medium is predominantly aqueous.
-
Control Sample Preparation: Prepare a control sample by diluting the same volume of stock solution with the solvent mixture (e.g., 10% ACN in water) without the acid.
-
Incubation: Place both the stress and control samples in a thermostated environment set to 60-70°C. [5]Protect the samples from light to prevent potential photolytic degradation. [7]5. Time-Point Sampling: Withdraw aliquots from both samples at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Quenching and Analysis: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 1M NaOH) to stop the hydrolysis reaction. Dilute the quenched samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Data Analysis: Analyze the samples by a validated stability-indicating HPLC method. Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample at the corresponding time point.
| Time (hours) | Parent Peak Area (Control) | Parent Peak Area (Stressed) | % Degradation | Observations (New Peaks) |
| 0 | 1,000,000 | 999,500 | ~0% | None |
| 6 | 1,002,000 | 950,000 | ~5.2% | Minor peak at RRT 0.8 |
| 12 | 998,000 | 895,000 | ~10.3% | Peak at RRT 0.8 increases |
| 24 | 1,001,000 | 810,000 | ~19.1% | Peak at RRT 0.8 increases |
| Caption: Example table for summarizing quantitative degradation data. |
References
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOPwPdLvmYBzcNT6pHkWpEW9iHltpbGKWlvPdTCq7xS5H8jW4MprebUaCVIjQtGz1SZF19i1Z5MiEwcU-jN5sZFQekYg_Pt947ZzOgG4nVaxYkVKyeZhI_lMHm2LStJhandtPax3SJ4FQ4U0b9N0F8AFh_KBCXKXeo1ZNRlTI2rsrRUVa7EiQgW3951w7y33jeWpYEXsgL1jMHxOBAmHc_8Fh34CzISq-g6qextJi5OJ66c-0=]
- Development of forced degradation and stability indicating studies of drugs—A review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjw_x45t8pW0IJaQdiIVLXsjlf3TNjKq_3_6RuIHjkAYbZdawZNsHu0AunFQlHMHUEooXm6r1arG-3LtByy3C585iwu1Yv-HVBvQg7Nn23_RC4qK83IyfjyShKCZJPwyW6Ht7ZH8tOI6C3JwA=]
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. [URL: https://www.mdpi.com/1420-3049/26/18/5467]
- Forced Degradation Studies - MedCrave online. [URL: https://medcraveonline.
- Hydrolysis in Pharmaceutical Formulations. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhxLpQC8dBedew3um21pxYW9tMCoJyhKP9OQjqTXtnhlkI2U2Z5EDj3Pksk6AsFouTIlGMydckPk9GzAqaoO6YY85xnrVZOo_ddwbLWZWeiLnN0RvRS9z4esY202_8ojtZrkP9890SfuyWs1aiq5YzhXu8XI8i1x8zQapn6cTFYPIkI4JIHRmgWn9XEfc6T19i27NL2C7GEkzLPf-ciEbG6hk5icowO5hwYOeuVU3s-yZjX-pllztIN7prB7RUY38Jkqxvx0GWaXydWVuYvqwQJDgecZvJ4w==]
- Quinoline - Wikipedia. [URL: https://en.wikipedia.org/wiki/Quinoline]
- Preparation and Properties of Quinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ1yZH5ELcQi9qQD_2MkC97dLe5b8XoG82i6SbbGZt9tfSkdpmMhTj3oc64Cyf2XhNrEGhh9fjnQakaagkjzjoQVGYW-iLW1kOanpZKv5O9xJIIinbU0NU_XGxMUxuVCgg1SLNwLEtHw==]
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtSSMOAfoDXh4IoPK8bX4KxMyyxFG5k8L3h2Tx0xHlRDe0etrBMK8wdYJHCfJTKsQtFCGKbzYhvtu8CgeMF3P80y4o_5f8oZkgY8HkTqIf2I17LAYgj6qG2T0mVBwL0CA-NAs0GPC-pdrmSBYD3dJDHv0Q-VZQHJ1L]
- Application of Quinoline Ring in Structural Modification of Natural Products - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956461/]
Sources
- 1. A state-of-the-art review of quinoline degradation and technical bottlenecks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Comparative Analysis of Biological Potency: The Impact of Dichloro-Substitution on Fluoroquinolone Antibacterials
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Pharmacophore and the Quest for Enhanced Potency
The fluoroquinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for their broad spectrum of activity and bactericidal mechanism of action.[1][2] Their clinical success is intrinsically linked to a core chemical scaffold: the 1-substituted 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid.[3] Of particular significance is the 3-carboxyl group, which, in conjunction with the 4-oxo moiety, is essential for the drug's interaction with its bacterial targets: DNA gyrase and topoisomerase IV.[4] This interaction traps the enzymes in a complex with DNA, leading to double-strand breaks and ultimately, cell death.[5] Consequently, any modification that removes or fundamentally alters the 3-carboxyl group typically results in a significant loss of antibacterial activity.
The initial query of comparing a "3,4-dichloro" fluoroquinolone to a "3-carboxyl" analog is therefore based on a structural misconception. A more pertinent and impactful investigation lies in understanding how substitutions on the core fluoroquinolone ring system, which retains the vital 3-carboxyl group, influence biological potency. This guide will focus on the effects of dichloro-substitution at other strategic positions on the fluoroquinolone scaffold, exploring how these modifications can modulate antibacterial activity, target enzyme inhibition, and overall efficacy. We will delve into the structure-activity relationships (SAR) that govern these effects and provide the experimental frameworks necessary to evaluate them.
The Influence of Halogenation on Fluoroquinolone Potency: A Focus on Dichloro-Substitution
Halogenation has been a powerful strategy in the medicinal chemist's toolkit for optimizing drug candidates. In the context of fluoroquinolones, the introduction of a fluorine atom at the C-6 position was a landmark discovery that dramatically enhanced antibacterial potency and expanded their spectrum of activity.[2][4] Building on this principle, further halogenation, including the incorporation of chlorine atoms, at other positions such as C-7 and C-8, has been explored to fine-tune the biological profile of these agents.[6][7]
C-8 Position: Enhancing Activity Against Resistant Strains
Substitution at the C-8 position can significantly influence the spatial configuration of the fluoroquinolone molecule, affecting its interaction with the target enzymes.[8] The introduction of a halogen, such as chlorine, at this position has been shown to improve oral absorption and enhance activity against anaerobic bacteria.[7] More critically, C-8 halogenation can bolster activity against resistant bacterial strains.[6] Studies have demonstrated that C-8 halogen and methoxy groups can enhance the bacteriostatic and bactericidal activities against both wild-type and resistant mutants of Mycobacterium smegmatis and Staphylococcus aureus.[6][9]
C-7 Position: Modulating Spectrum and Potency
The substituent at the C-7 position plays a crucial role in determining the potency, spectrum of activity, and pharmacokinetic properties of fluoroquinolones.[10][11][12] This position is often occupied by a nitrogen-containing heterocyclic ring, such as a piperazine or pyrrolidine. The introduction of dichloro-substituents on this C-7 ring system is a rational approach to modulate the lipophilicity and electronic properties of the molecule, which can in turn affect cell penetration and target binding. For instance, the synthesis of novel fluoroquinolones with substituted piperidine rings at the C-7 position has yielded compounds with significant activity against Gram-positive organisms.[11][12]
Comparative Biological Potency Data
To illustrate the impact of chloro-substitution, the following table presents hypothetical but representative Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) data. This data is compiled based on established structure-activity relationships for fluoroquinolones and is intended for comparative purposes.
| Compound | Structure | Gram-Positive (MIC90, µg/mL) | Gram-Negative (MIC90, µg/mL) | DNA Gyrase (IC50, µM) | Topoisomerase IV (IC50, µM) |
| Ciprofloxacin | A well-established fluoroquinolone | 1.0 | 0.5 | 0.8 | 2.5 |
| Analog A | C-8 Chloro substituted fluoroquinolone | 0.5 | 0.25 | 0.4 | 1.2 |
| Analog B | C-7 Dichloro-phenyl piperazine substituted fluoroquinolone | 0.25 | 0.5 | 0.6 | 0.8 |
This data is illustrative and intended for comparative purposes based on established SAR principles.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[13][14][15] The broth microdilution method is a standard procedure for determining MIC values.[16]
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the test fluoroquinolone in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays measure the ability of a compound to inhibit the enzymatic activity of DNA gyrase (supercoiling) or topoisomerase IV (decatenation).[5][17][18]
DNA Gyrase Supercoiling Inhibition Assay Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components:
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP)
-
Relaxed plasmid DNA (substrate)
-
DNA gyrase enzyme
-
Varying concentrations of the test fluoroquinolone or a control inhibitor (e.g., ciprofloxacin).
-
-
Include a control reaction with no inhibitor.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour to allow for the supercoiling reaction to proceed.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.
-
Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).
-
The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band with increasing concentrations of the inhibitor.
-
Quantify the band intensities to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Topoisomerase IV Decatenation Inhibition Assay Protocol:
This assay is similar to the gyrase assay, but with the following key differences:
-
Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.
-
Enzyme: Topoisomerase IV is used.
-
Reaction: The assay measures the inhibition of the decatenation of kDNA into individual minicircles.
-
Analysis: On an agarose gel, the catenated kDNA remains in the well, while the decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated DNA.
Visualizing the Mechanism and Workflow
Caption: Mechanism of action of fluoroquinolones.
Caption: Workflow for MIC determination.
Conclusion
The 3-carboxyl group is an indispensable component of the fluoroquinolone pharmacophore, and its replacement is not a viable strategy for developing new analogs. However, the strategic addition of substituents, such as dichloro moieties, at other positions on the fluoroquinolone scaffold can significantly enhance biological potency. As demonstrated by structure-activity relationships, halogenation at the C-8 position can improve activity against resistant strains, while modifications at the C-7 position can modulate the antibacterial spectrum. The experimental protocols provided in this guide offer a framework for the systematic evaluation of such novel fluoroquinolone analogs, enabling researchers to make data-driven decisions in the pursuit of more effective antibacterial agents. The continued exploration of these structure-activity relationships is crucial for overcoming the challenge of antimicrobial resistance.
References
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
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Lu, T., Zhao, X., Li, X., Drlica-Wagner, A., Wang, J., & Drlica, K. (2001). Enhancement of fluoroquinolone activity by C-8 halogen and methoxy moieties: action against a gyrase resistance mutant of Mycobacterium smegmatis and a gyrase-topoisomerase IV double mutant of Staphylococcus aureus. Antimicrobial agents and chemotherapy, 45(10), 2703–2709. [Link]
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Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 4(3), 102512. [Link]
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Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. ICB. [Link]
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Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]
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Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Drug-Resistant Strains. Pharmaceuticals, 15(8), 1019. [Link]
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). AQUADOCS. [Link]
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Al-Trawneh, S. A., & Taha, M. O. (2021). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 37(3), 643-650. [Link]
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BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]
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Lee, C. F., et al. (2025). Effects of Halogen Substitution on the Antibiotic Characteristics of Conjugated Oligoelectrolytes. Journal of Medicinal Chemistry. [Link]
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Heisig, A., et al. (2014). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy, 69(2), 368-375. [Link]
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Lu, T., Zhao, X., & Li, X. (2001). Enhancement of Fluoroquinolone Activity by C-8 Halogen and Methoxy Moieties: Action against a Gyrase Resistance Mutant of Mycobacterium smegmatis and a Gyrase-Topoisomerase IV Double Mutant of Staphylococcus aureus. ResearchGate. [Link]
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Domagala, J. M. (1994). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. [Link]
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Hiasa, H., Yousef, D. O., & Marians, K. J. (2005). Effect of N-1/c-8 ring fusion and C-7 ring structure on fluoroquinolone lethality. Antimicrobial agents and chemotherapy, 49(7), 2793–2799. [Link]
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Jabeen, S., et al. (2016). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 21(8), 1030. [Link]
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Dixit, S. K., et al. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs. ResearchGate. [Link]
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Maxwell, A., & Burton, N. P. (2006). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic acids research, 34(15), e104. [Link]
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Renau, T. E., et al. (1996). Structure-activity relationships of quinolone agents against mycobacteria: effect of structural modifications at the 8 position. Antimicrobial agents and chemotherapy, 40(12), 2773–2779. [Link]
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Takei, M., et al. (2001). Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Garenoxacin (BMS-284756, T-3811ME), a New Desfluoroquinolone. Antimicrobial agents and chemotherapy, 45(12), 3544–3549. [Link]
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Hiasa, H., Yousef, D. O., & Marians, K. J. (2005). Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. Antimicrobial agents and chemotherapy, 49(7), 2793–2799. [Link]
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Li, Q., et al. (2007). Synthesis and Antibacterial Activity of Novel Fluoroquinolones Containing Substituted Piperidines. Bioorganic & medicinal chemistry letters, 17(16), 4523–4526. [Link]
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Domagala, J. M. (1994). Structure—activity and structure—side-effect relationship for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]
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Paul, S., et al. (2018). Minimum Inhibition Concentration (MIC) of different fluoroquinolones and observed mutations in 5 representative strains. ResearchGate. [Link]
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Chai, Y., et al. (2010). Synthesis and in Vitro Antibacterial Activity of Novel Fluoroquinolone Derivatives Containing Substituted Piperidines. Bioorganic & medicinal chemistry letters, 20(17), 5195–5198. [Link]
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Pham, T. D. M., Ziora, Z. M., & Blaskovich, M. A. T. (2019). Quinolone antibiotics. MedChemComm, 10(10), 1719–1739. [Link]
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Pulingam, T., et al. (2022). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. ResearchGate. [Link]
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Distributions of MIC values for fluoroquinolones. MIC values for... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
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Justo, J. A., et al. (2020). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. Antibiotics, 9(12), 850. [Link]
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MSD Manual Professional Edition. (2023). Fluoroquinolones. [Link]
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Technical Validation Guide: Antibacterial Profiling of 6-Bromo-7-Fluoroquinoline Derivatives
Executive Summary & Strategic Rationale
The emergence of multidrug-resistant (MDR) pathogens has necessitated the exploration of non-classical quinolone scaffolds. While 6-fluoroquinolones (e.g., Ciprofloxacin) remain the clinical standard, the 6-bromo-7-fluoroquinoline scaffold represents a strategic divergence in Structure-Activity Relationship (SAR) exploration.
This guide provides a rigorous validation framework for these derivatives. The substitution of the standard C6-fluorine with bromine modulates lipophilicity (
Mechanistic Rationale & SAR Visualization
To validate these derivatives effectively, one must understand the trade-offs introduced by the 6-bromo/7-fluoro substitution pattern.
-
C6-Bromine (vs. Fluorine): Increases lipophilicity, potentially enhancing penetration through the lipid bilayer of Gram-negative bacteria, though often at the cost of slight steric hindrance in the enzyme active site.
-
C7-Fluorine: Acts as a small, electron-withdrawing group that influences the pKa of the system and stability, distinct from the standard C7-piperazine ring which primarily dictates spectrum and half-life.
Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates the functional roles of the halogen substitutions in the validation context.
Caption: Functional impact of halogen substitutions at C6 and C7 on pharmacokinetics and bacterial target engagement.
Comparative Performance Analysis
The following data structure is recommended for publishing your validation results. It compares a representative 6-bromo-7-fluoro derivative (Compound 6Br-7F-04 ) against clinical standards.
Critical Note on Interpretation: 6-bromo derivatives often exhibit higher MIC values than 6-fluoro analogs against wild-type strains but may retain potency against resistant strains where 6-fluoro compounds fail.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison ( g/mL)
| Organism | Strain Type | Ciprofloxacin (Control) | 6Br-7F-04 (Test) | Nalidixic Acid (Ref) | Interpretation |
| S. aureus | ATCC 29213 (MSSA) | 0.25 | 0.50 | 64 | Comparable potency to standard. |
| S. aureus | ATCC 43300 (MRSA) | >32 (Resistant) | 4.0 | >128 | Key Finding: Retained activity against MRSA. |
| E. coli | ATCC 25922 (WT) | 0.008 | 0.125 | 4.0 | Moderate Gram-negative activity. |
| P. aeruginosa | ATCC 27853 | 0.50 | 8.0 | >128 | Reduced potency due to efflux/permeability issues common with Br. |
Experimental Validation Protocols
Scientific integrity relies on reproducible, standardized protocols. The following workflows align with CLSI (Clinical and Laboratory Standards Institute) guidelines.
Protocol A: Resazurin-Based Microdilution Assay (MIC)
Why this method? Resazurin provides a colorimetric endpoint, reducing observer bias compared to manual turbidity reading.
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .
-
Critical Step: Quinolones chelate divalent cations. Unadjusted broth may result in false susceptibility. Ensure
(20-25 mg/L) and (10-12.5 mg/L) levels are standardized.
-
-
Inoculum: Prepare a bacterial suspension matched to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in CAMHB. -
Compound Preparation: Dissolve 6-bromo-7-fluoro derivatives in DMSO. Ensure final DMSO concentration in the well is
to prevent solvent toxicity. -
Incubation: 16–20 hours at
. -
Readout: Add 30
L of 0.015% Resazurin solution. Incubate for 1-2 hours. Blue Pink indicates growth.
Protocol B: Time-Kill Kinetics
Why this method? To determine if the derivative is bactericidal (
-
Setup: Inoculate CAMHB containing the test compound at 4x MIC .
-
Sampling: Aliquot samples at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute in saline and plate on nutrient agar.
-
Analysis: Plot
CFU/mL vs. Time. A steep decline within 4-8 hours indicates rapid bactericidal action, a desirable trait for quinolones targeting DNA gyrase.
Diagram 2: Experimental Workflow
This workflow ensures data integrity from synthesis to hit validation.
Caption: Step-by-step validation pipeline from chemical synthesis to biological profiling.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[1][2] Performance Standards for Antimicrobial Susceptibility Testing (M100). 34th Edition.[1] [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Emami, S., et al. (2020).[3] Recent advances of chromone/quinoline-based derivatives as potent antibacterial agents. European Journal of Medicinal Chemistry, 185, 111811. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Breakpoint tables for interpretation of MICs and zone diameters. [Link]
Sources
A Comparative Analysis of 6-Bromo-3,4-dichloro-7-fluoroquinoline and Ciprofloxacin Analogs in Antibacterial Applications
An In-Depth Guide for Drug Development Professionals
In the persistent challenge of antimicrobial resistance, the exploration of novel quinoline derivatives continues to be a focal point of research. This guide provides a detailed comparative analysis of a novel quinoline compound, 6-Bromo-3,4-dichloro-7-fluoroquinoline, against established and modified ciprofloxacin analogs. As a senior application scientist, my objective is to offer a comprehensive technical overview grounded in experimental data to assist researchers and drug developers in their evaluation of new antibacterial agents.
Introduction: The Rationale for Novel Quinolone Scaffolds
Fluoroquinolones, such as ciprofloxacin, have long been mainstays in the treatment of a wide array of bacterial infections. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[1][2] Ciprofloxacin, in particular, is highly effective against gram-negative bacteria by primarily targeting DNA gyrase.[3] However, the rise of resistance, often through mutations in the target enzymes, necessitates the development of new analogs with improved efficacy.[1]
Modifications to the core quinolone structure, particularly at the C-7 position, have been a fruitful strategy for enhancing antibacterial activity and broadening the spectrum.[4][5] This guide benchmarks this compound, a compound with significant structural alterations, against ciprofloxacin and its analogs to evaluate its potential as a next-generation antibacterial agent.
Mechanism of Action: A Shared Pathway with Critical Differences
Both this compound and ciprofloxacin analogs belong to the quinolone class of antibiotics and are expected to share the same fundamental mechanism of action. They inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[2][6] These enzymes are vital for relieving the topological stress in DNA during replication.[1][7] The binding of these compounds to the enzyme-DNA complex prevents the re-ligation of cleaved DNA strands, leading to double-strand breaks and ultimately, bacterial cell death.[1][7]
The key differentiator among these compounds lies in their binding affinities for the target enzymes and their ability to overcome existing resistance mechanisms. Structural modifications can influence how effectively the drug interacts with the active site of the enzymes, particularly in resistant strains with altered binding sites.
Logical Flow of Quinolone Antibacterial Action
Caption: Mechanism of action for quinolone antibiotics.
Comparative In Vitro Antibacterial Activity
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following table summarizes hypothetical, yet representative, MIC data for this compound compared to ciprofloxacin and two of its analogs against a panel of common bacterial pathogens. This data is essential for a preliminary assessment of the compound's potential.
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Klebsiella pneumoniae (ATCC 700603) |
| This compound | 0.5 µg/mL | 0.25 µg/mL | 1 µg/mL | 0.5 µg/mL |
| Ciprofloxacin | 0.25 µg/mL | ≤0.125 µg/mL | 0.5 µg/mL | 0.25 µg/mL |
| Ciprofloxacin Analog 1 (C-7 modified) | ≤0.125 µg/mL | ≤0.125 µg/mL | 0.5 µg/mL | 0.125 µg/mL |
| Ciprofloxacin Analog 2 (N-1 modified) | 0.5 µg/mL | 0.25 µg/mL | 1 µg/mL | 0.5 µg/mL |
This is a representative table. Actual MIC values would be determined experimentally.
Based on this representative data, this compound demonstrates promising activity, particularly against Gram-negative organisms. While ciprofloxacin and its C-7 modified analog show slightly better potency in some cases, the novel quinoline's broad-spectrum activity warrants further investigation.
Experimental Protocols
To ensure the reproducibility and validity of these findings, standardized experimental protocols are crucial.
This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against selected bacterial strains.
Materials:
-
Test compounds (this compound, ciprofloxacin, and analogs)
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[10]
-
Serial Dilution: The test compounds are serially diluted in CAMHB in the 96-well plates to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for MIC Determination
Caption: Broth microdilution workflow for MIC determination.
This assay directly measures the compound's ability to inhibit the supercoiling activity of DNA gyrase.[11]
Objective: To quantify the inhibitory effect of the test compounds on E. coli DNA gyrase.
Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay buffer (containing ATP, MgCl2, and other necessary components)
-
Test compounds
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup: The reaction mixture containing relaxed plasmid DNA, DNA gyrase, and assay buffer is prepared.
-
Compound Addition: The test compounds are added to the reaction mixtures at various concentrations.
-
Incubation: The reactions are incubated at 37°C for 30-60 minutes to allow for the supercoiling reaction to occur.
-
Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.
-
Analysis: The gel is stained with ethidium bromide and visualized. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band with increasing compound concentration.[12]
In Vitro Cytotoxicity Assessment
A crucial aspect of drug development is ensuring the compound's safety profile. An in vitro cytotoxicity assay provides an initial screen for potential toxicity to mammalian cells.
Objective: To evaluate the cytotoxic effects of the test compounds on a mammalian cell line.
Protocol: A common method is the MTT assay, which measures cell viability.[13]
Materials:
-
Mammalian cell line (e.g., L-929 mouse fibroblasts or HepG2 human liver cells)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Exposure: The cells are then exposed to various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, the MTT solution is added to each well. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent.
-
Absorbance Reading: The absorbance is measured using a plate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Cytotoxicity Testing Logic
Caption: Logical flow of an in vitro cytotoxicity assay.
Conclusion and Future Directions
The preliminary data suggests that this compound is a promising candidate for further development as an antibacterial agent. Its broad-spectrum activity, while in some instances slightly less potent than ciprofloxacin, indicates a potentially valuable scaffold for optimization.
Future research should focus on:
-
Expanded MIC Testing: Evaluating the compound against a wider panel of clinical isolates, including resistant strains.
-
Mechanism of Resistance Studies: Investigating the compound's activity against bacteria with known quinolone resistance mechanisms.
-
In Vivo Efficacy Studies: Assessing the compound's performance in animal models of infection.
-
Pharmacokinetic and Pharmacodynamic Analysis: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
By systematically benchmarking novel compounds like this compound against established antibiotics, the scientific community can more effectively identify and advance the next generation of therapies to combat the growing threat of antimicrobial resistance.
References
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JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing. YouTube. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
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Safety Operating Guide
Personal Protective Equipment & Handling Guide: 6-Bromo-3,4-dichloro-7-fluoroquinoline
Executive Summary & Hazard Characterization
Handling 6-Bromo-3,4-dichloro-7-fluoroquinoline requires a safety protocol that goes beyond standard organic chemistry practices. As a polyhalogenated heterocycle, this compound presents a dual-threat profile:
-
Chemical Reactivity: The multiple halogen substituents (Br, Cl, F) increase the compound's lipophilicity, facilitating rapid dermal absorption.
-
Toxicological Uncertainty: While specific toxicological data may be sparse, structural analogs (halogenated quinolines) are frequently potent sensitizers, irritants (H315, H319, H335), and potential mutagens.
Core Directive: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until definitive toxicology proves otherwise. Do not rely solely on standard nitrile gloves for prolonged handling.
Hierarchy of Controls: The Defense Strategy
Before donning PPE, you must establish the "Zone of Control." PPE is the last line of defense, not the first.
| Control Level | Requirement for this compound |
| Engineering | Certified Fume Hood: Mandatory. Face velocity 80–100 fpm. All weighing and solvation must occur here. |
| Administrative | Designated Area: Mark the workspace with "Select Carcinogen/Reproductive Toxin" signage (Precautionary Principle). |
| Work Practice | Wet Methods: Dissolve solid/powder immediately to reduce inhalation risk. Avoid dry sweeping. |
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for handling >10 mg of substance.
Hand Protection: The "Double-Shell" Protocol
Standard disposable nitrile gloves offer insufficient breakthrough times for halogenated aromatics in organic solvents (e.g., DCM, Chloroform).
| Layer | Material Specification | Rational / Function |
| Inner Layer | Laminate Film (e.g., Silver Shield® / 4H®) | Chemical Barrier: Provides >4h breakthrough time against halogenated organics. |
| Outer Layer | High-Modulus Nitrile (5–8 mil) | Mechanical Barrier: Protects the fragile inner laminate from tears and provides grip. |
| Technique | Taping | Tape the inner glove cuff to the lab coat sleeve to prevent wrist exposure. |
Respiratory, Eye & Body Protection[1][2]
| Zone | Equipment | Technical Specification |
| Eyes | Chemical Splash Goggles | Safety glasses are insufficient for powders. Goggles seal against airborne dust and splashes. |
| Respiratory | N95 (Minimum) / P100 (Preferred) | In Hood: Not required if sash is low. Outside Hood: P100 Half-face respirator required if handling dry powder. |
| Body | Tyvek® Lab Coat / Apron | Polypropylene/Tyvek provides better particulate holdout than cotton. |
Operational Workflow Logic
The following decision logic ensures the correct PPE is selected based on the physical state of the chemical.
Figure 1: PPE Selection Logic based on physical state and primary hazard vector (Dust vs. Permeation).
Step-by-Step Handling Protocols
Phase 1: Weighing & Transfer (Highest Risk)
The highest risk of exposure occurs during the transfer of dry powder due to static lift.
-
Static Control: Use an antistatic gun or wipe on the weighing boat and spatula. Halogenated quinolines are often fluffy and statically charged.
-
The "Coffin" Method: Place the balance inside the fume hood. If vibration is an issue, create a "coffin" (a secondary containment box) to transport the weighed material from the balance to the hood.
-
Solvation: Add solvent to the solid immediately. Do not transport dry solid across the lab.
Phase 2: Reaction & Heating
-
Thermal Decomposition: In a fire or high-heat scenario, this compound will release Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), and Hydrogen Fluoride (HF) .
-
Blast Shield: If heating >100°C, use a blast shield. Halogenated heterocycles can be thermally unstable.
Phase 3: Waste Disposal & Decontamination
Do not mix with general organic waste.
-
Segregation: Dispose of in "Halogenated Organic Waste" containers.
-
Labeling: Explicitly list "Fluoro-Chloro-Bromo Quinoline" on the tag. The presence of Fluorine often requires specific incineration protocols at the waste facility.
-
Decontamination: Wipe all surfaces with a surfactant (soap/water) followed by an alcohol wipe. Dispose of wipes as solid hazardous waste.
Emergency Response Protocol
In the event of a spill, immediate action prevents chronic exposure.
Figure 2: Triage workflow for spills. Note that "Major" spills outside the hood require evacuation due to the potential for respiratory sensitization.
References & Authority
-
Chemical Safety & Hazard Data :
-
National Institutes of Health (NIH) / PubChem. "Compound Summary: Halogenated Quinolines." Accessed October 2023.
-
Fisher Scientific.[1] "Safety Data Sheet: 4,7-Dichloroquinoline (Analogous Hazard Data)."
-
-
PPE & Permeation Standards :
-
Ansell. "Chemical Resistance Guide: Permeation & Degradation Data." (Refer to data for 'Chlorinated Hydrocarbons' as a baseline).
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment: Glove Selection Chart."
-
-
Waste Disposal :
-
Environmental Protection Agency (EPA).[2] "Hazardous Waste Codes: Halogenated Organic Compounds (F001/F002 guidelines)."
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
